Cimaterol
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-amino-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXRLJCGHZZYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045652 | |
| Record name | Cimaterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54239-37-1 | |
| Record name | Cimaterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54239-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cimaterol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054239371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimaterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-(1-hydroxy-2-(isopropylamino)ethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIMATEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPY8VRF0GB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cimaterol in Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cimaterol, a β-adrenergic agonist, exerts a potent anabolic effect on skeletal muscle, leading to significant hypertrophy. This guide delineates the core mechanisms underlying this action, providing a comprehensive overview for research and development purposes. The primary mode of action involves the stimulation of β2-adrenergic receptors, initiating a cascade of intracellular signaling events that culminate in an increased rate of protein synthesis and a concomitant decrease in protein degradation. This dual effect shifts the protein balance towards net accretion, resulting in an increase in muscle fiber size and overall muscle mass. This document provides a detailed examination of the signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these processes.
Receptor Binding and Initial Signaling Events
This compound's activity is initiated by its binding to β-adrenergic receptors, primarily the β2-adrenergic subtype, on the surface of skeletal muscle cells. This interaction has been characterized by radioligand binding assays, which have determined the binding affinities of this compound for these receptors.
Quantitative Receptor Binding Data
| Parameter | Muscle Type | Species | Value | Reference |
| Dissociation Constant (Kd) | Plantaris | Rat | 0.68 µM | [1] |
| Dissociation Constant (Kd) | Soleus | Rat | 0.92 µM | [1] |
Higher Kd values indicate lower binding affinity.
Binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), triggers a conformational change that activates the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP is a critical second messenger in the signaling cascade.
Downstream Signaling Pathways
The elevation of intracellular cAMP initiates two major signaling pathways that cooperatively promote muscle hypertrophy: the PKA pathway and the Akt/mTOR pathway.
PKA-Mediated Signaling
Cyclic AMP directly binds to and activates Protein Kinase A (PKA). Activated PKA can influence various cellular processes, including gene transcription and the activity of other signaling proteins. While the direct downstream targets of PKA in this compound-induced muscle hypertrophy are still being fully elucidated, it is known to play a role in the overall anabolic response.
Akt/mTOR Signaling Pathway
A growing body of evidence suggests that β-agonist-induced muscle hypertrophy is heavily reliant on the activation of the Akt/mTOR signaling pathway, a central regulator of cell growth and protein synthesis. While direct evidence for this compound-induced phosphorylation of all components in this pathway is still emerging, the established effects of β-agonists on muscle growth strongly point to its involvement. The proposed mechanism involves cAMP-mediated activation of Akt, which in turn phosphorylates and activates the mammalian target of rapamycin (mTOR).
Activated mTORC1 (mTOR complex 1) then phosphorylates two key downstream effectors:
-
p70 S6 Kinase (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs that encode ribosomal proteins and other components of the translational machinery, thereby increasing the cell's capacity for protein synthesis.
-
eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E). This frees eIF4E to participate in the formation of the eIF4F complex, which is a rate-limiting step in the initiation of cap-dependent translation.
Effects on Protein Metabolism
The hypertrophic effect of this compound is a result of a net positive balance between protein synthesis and protein degradation.
Stimulation of Protein Synthesis
This compound administration has been consistently shown to increase the rate of skeletal muscle protein synthesis. This is a primary driver of the observed muscle growth.
| Species | Muscle | Treatment | Change in Fractional Synthesis Rate (%/day) | Reference |
| Ovine | Longissimus dorsi | 2.5 mg/day this compound infusion | 1.45 to 3.01 | [2] |
| Rat | Gastrocnemius + Plantaris | 25 mg/kg this compound in diet | 55.6% increase in protein gain | [1] |
| Rat | Gastrocnemius + Plantaris | 150 mg/kg this compound in diet | 33.3% increase in protein gain | [1] |
Inhibition of Protein Degradation
In addition to stimulating protein synthesis, this compound also contributes to muscle hypertrophy by reducing the rate of protein degradation. This is achieved through the modulation of two key proteolytic systems: the calpain system and the ubiquitin-proteasome system.
The calpain system consists of calcium-dependent proteases (calpains) and their endogenous inhibitor, calpastatin. Beta-agonists, including this compound, have been shown to alter the activity of this system, generally leading to a decrease in overall proteolytic potential. Studies have reported that this compound treatment can increase the activity and mRNA expression of calpastatin.
| Species | Muscle | Treatment | Change in Calpastatin Activity | Change in Calpastatin mRNA | Reference |
| Ovine | Longissimus dorsi | 8 days of this compound feeding | Significant increase | Significant increase |
The ubiquitin-proteasome system is a major pathway for the degradation of cellular proteins. Key components of this system are the E3 ubiquitin ligases, which target specific proteins for degradation. Two muscle-specific E3 ligases, Muscle RING Finger 1 (MuRF1) and Muscle Atrophy F-box (MAFbx/atrogin-1), are upregulated during muscle atrophy. Beta-agonist signaling is thought to suppress the expression of these genes, thereby reducing protein breakdown.
Effects on Muscle Fiber Characteristics
This compound-induced hypertrophy is characterized by an increase in the cross-sectional area (CSA) of individual muscle fibers. This effect is often more pronounced in fast-twitch (Type II) muscle fibers compared to slow-twitch (Type I) fibers.
Quantitative Data on Muscle Fiber Cross-Sectional Area
| Species | Muscle | Fiber Type | Treatment | % Increase in CSA | Reference |
| Lamb | Longissimus dorsi | Type II | 10 ppm this compound in diet for 8 weeks | ~50% | |
| Lamb | Semitendinosus | Type II | 10 ppm this compound in diet for 8 weeks | ~50% | |
| Friesian Bulls | Longissimus | Type I | 0.06 mg/kg LW/day for 90 days | Significant increase | |
| Friesian Bulls | Longissimus | Type IIB | 0.06 mg/kg LW/day for 90 days | Significant increase |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.
Measurement of Protein Synthesis
This method involves the administration of a stable isotope-labeled amino acid (e.g., [1-13C]leucine). The rate of incorporation of the labeled amino acid into muscle protein is then measured over time using mass spectrometry.
Protocol Outline:
-
Establish a baseline by collecting a muscle biopsy prior to treatment.
-
Administer a primed, continuous infusion of the stable isotope-labeled amino acid.
-
Administer this compound or a placebo.
-
Collect subsequent muscle biopsies at defined time points.
-
Isolate proteins from the muscle tissue.
-
Hydrolyze the proteins into their constituent amino acids.
-
Analyze the isotopic enrichment of the amino acids using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the fractional synthetic rate (FSR) based on the rate of tracer incorporation.
This is a non-radioactive method that utilizes the antibiotic puromycin, an analog of tyrosyl-tRNA. Puromycin is incorporated into newly synthesized polypeptide chains, and the amount of incorporated puromycin is detected by western blotting using an anti-puromycin antibody.
Protocol Outline:
-
Treat animals or cultured muscle cells with this compound or a control.
-
Administer a low dose of puromycin for a short period (e.g., 30 minutes) before tissue/cell collection.
-
Harvest skeletal muscle tissue or cells and prepare protein lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for puromycin.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensity to determine the relative rate of protein synthesis.
Western Blotting for Phosphorylated Signaling Proteins
This technique is used to detect the activation of signaling proteins by identifying their phosphorylation status.
Protocol Outline:
-
Prepare protein lysates from this compound-treated and control muscle samples, ensuring the inclusion of phosphatase inhibitors to preserve phosphorylation.
-
Determine protein concentration to ensure equal loading.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total amount of the protein of interest to normalize the phosphorylation signal.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the relative changes in the mRNA expression of genes of interest, such as those encoding for ubiquitin ligases or myostatin.
Protocol Outline:
-
Isolate total RNA from muscle tissue using a suitable method (e.g., TRIzol reagent).
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform qPCR using the cDNA as a template, gene-specific primers (e.g., for MuRF1, MAFbx), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Monitor the amplification in real-time.
-
Determine the cycle threshold (Ct) values.
-
Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
Conclusion
The mechanism of action of this compound in skeletal muscle is a multi-faceted process initiated by its binding to β2-adrenergic receptors. The subsequent activation of the cAMP signaling pathway leads to a significant increase in protein synthesis, mediated at least in part by the Akt/mTOR pathway, and a reduction in protein degradation through the modulation of the calpain and ubiquitin-proteasome systems. This comprehensive understanding of this compound's molecular actions provides a solid foundation for the development of novel therapeutic strategies targeting muscle wasting conditions. Further research to fully delineate the downstream effectors of PKA and to obtain more detailed quantitative data on the dose- and time-dependent effects of this compound on all aspects of this signaling network will be invaluable for the advancement of this field.
References
- 1. Effects of the beta-agonist, this compound, on growth, body composition and energy expenditure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of acute and chronic administration of the beta-agonist, this compound, on protein synthesis in ovine skin and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Cimaterol: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimaterol is a potent β-adrenergic agonist known for its repartitioning effects, promoting muscle growth and reducing fat deposition in various animal species.[1][2][3] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in key animal models, including cattle, sheep, swine, and poultry. The information presented herein is intended to support research, drug development, and a deeper understanding of the physiological and metabolic actions of this compound.
Pharmacodynamics: Mechanism of Action and Physiological Effects
This compound exerts its effects by binding to and activating β-adrenergic receptors, primarily the β2 subtype, on the surface of cells.[4] This interaction initiates a cascade of intracellular signaling events, leading to a variety of physiological responses.
Signaling Pathway:
Activation of the β-adrenergic receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in altered gene expression and cellular function. This pathway is fundamental to the anabolic effects on muscle and catabolic effects on adipose tissue.
Caption: this compound signaling pathway via β-adrenergic receptor activation.
Physiological Effects:
The primary pharmacodynamic effects of this compound across various animal species include:
-
Increased Muscle Mass: this compound stimulates protein synthesis and reduces protein degradation in skeletal muscle, leading to muscle hypertrophy. This is particularly evident in type II muscle fibers.
-
Decreased Fat Deposition: It enhances lipolysis, the breakdown of fat, in adipose tissue.
-
Improved Feed Efficiency: In some species, this compound administration has been shown to improve feed efficiency.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of this compound varies among different animal species. Understanding these differences is crucial for dose determination and ensuring efficacy and safety.
Quantitative Pharmacokinetic Data
| Parameter | Animal Model | Value | Reference |
| Half-life (t½) | Holstein Steers (IV) | Distribution phase: 2.5 minElimination phase: 54 min | |
| Volume of Distribution (Vd) | Holstein Steers (IV) | 4.1 L/kg | |
| Central Compartment Volume (Vc) | Holstein Steers (IV) | 0.76 L/kg | |
| Elimination Rate Constant (kel) | Holstein Steers (IV) | 0.074/min | |
| Transfer Rate Constant (k12) | Holstein Steers (IV) | 0.177/min | |
| Transfer Rate Constant (k21) | Holstein Steers (IV) | 0.054/min | |
| Urinary Excretion | Holstein Steers (IV) | 18.3% of dose in 8 hours | |
| Receptor Binding Affinity (Kd) | L6 Myogenic Cells | 26 nM | |
| EC50 for Protein Synthesis | L6 Myogenic Cells | ~5 nM |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic Study in Steers
A representative experimental workflow for a pharmacokinetic study is outlined below.
Caption: Experimental workflow for a pharmacokinetic study of this compound in steers.
Methodological Details:
-
Animal Model: Growing Holstein steers (e.g., 276 +/- 24 kg).
-
Drug Administration: Bolus intravenous injection of a known dose (e.g., 15 mg of this compound). Oral administration can also be performed by mixing the drug with feed.
-
Sample Collection: Blood samples are collected at various time points post-administration. Urine can also be collected to determine excretion patterns.
-
Analytical Method: this compound concentrations in plasma and urine are typically determined using High-Performance Liquid Chromatography (HPLC) with UV detection. More sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also employed for residue analysis.
Pharmacodynamic Study in Swine
The following diagram illustrates a typical experimental design to evaluate the effects of this compound on growth and carcass characteristics.
Caption: Experimental design for a pharmacodynamic study of this compound in swine.
Methodological Details:
-
Animal Model: Finishing swine (e.g., 64.5 to 103.7 kg live weight).
-
Drug Administration: this compound is incorporated into the feed at different concentrations.
-
Data Collection: Growth rate and feed efficiency are monitored. After a defined feeding period (e.g., 7 weeks), animals are slaughtered, and carcass composition is analyzed.
-
Parameters Measured: Key parameters include backfat thickness, loin eye area, and weights of specific muscles.
Summary and Conclusion
This compound is a potent β-adrenergic agonist with significant repartitioning effects in various animal models. Its pharmacodynamic actions are mediated through the β-adrenergic signaling pathway, leading to increased muscle protein accretion and decreased fat deposition. The pharmacokinetic profile of this compound, characterized by a relatively short half-life in cattle, influences its dosing regimen and duration of action. The experimental protocols outlined in this guide provide a framework for conducting robust studies to further elucidate the properties of this and similar compounds. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the field of animal science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, a beta-adrenergic agonist, on lipid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Historical Overview of the Effect of β-Adrenergic Agonists on Beef Cattle Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Investigating the endocrine and metabolic effects of Cimaterol administration in livestock.
An In-depth Examination for Researchers and Drug Development Professionals
Cimaterol, a beta-adrenergic agonist, has been the subject of extensive research in livestock production for its potent repartitioning effects, namely the promotion of muscle growth and the reduction of fat deposition. This technical guide provides a comprehensive overview of the endocrine and metabolic alterations induced by this compound administration in key livestock species. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and animal science.
Endocrine Effects of this compound
This compound exerts its influence by interacting with beta-adrenergic receptors, primarily in muscle and adipose tissues. This interaction triggers a cascade of intracellular events that ultimately alter the hormonal milieu of the animal. The endocrine response to this compound can be both acute and chronic, with notable changes in several key hormones that regulate growth and metabolism.
Hormonal Responses in Bovine Species
Studies in steers have demonstrated significant alterations in plasma hormone concentrations following this compound administration. Acutely, this compound has been shown to increase insulin and decrease growth hormone (GH) concentrations.[1] Chronically, however, the effects can be different, with observed increases in GH and decreases in Insulin-like Growth Factor-I (IGF-I) concentrations.[1]
Table 1: Hormonal Changes in Friesian Steers Treated with this compound (0.09 mg/kg body weight/day)
| Hormone | Acute Effect (Day 1) | Chronic Effect (Day 13) |
| Growth Hormone (GH) | Decreased | Increased |
| Insulin | Increased | - |
| Insulin-like Growth Factor-I (IGF-I) | No significant change | Decreased |
| Thyroxine (T4) | No significant change | - |
| Triiodothyronine (T3) | No significant change | - |
| Cortisol | No significant change | - |
Data synthesized from studies on Friesian steers.[1]
Hormonal Responses in Ovine Species
In lambs, this compound administration has been linked to significant changes in the endocrine profile, which may be crucial to its mechanism of altering muscle accretion.[2] Notably, plasma insulin and IGF-1 concentrations were found to be lower in lambs fed this compound.[2] Conversely, plasma somatotropin (growth hormone) levels were significantly elevated with chronic administration.
Table 2: Hormonal Changes in Dorset Wether Lambs Treated with this compound (10 ppm in diet)
| Hormone | Effect at 6 weeks |
| Insulin | Decreased by 55% |
| Insulin-like Growth Factor-1 (IGF-1) | Decreased by 34% |
| Somatotropin (GH) | Increased 2.3-fold |
| Cortisol | Unaffected |
| Prolactin | Unaffected |
Data from a study on Dorset wether lambs.
Metabolic Effects of this compound
The metabolic consequences of this compound administration are closely intertwined with its endocrine effects. The primary metabolic shifts involve the partitioning of nutrients away from adipose tissue and towards muscle protein synthesis.
Effects on Protein Metabolism
This compound is a potent anabolic agent in skeletal muscle. It has been shown to increase muscle mass by stimulating protein synthesis and, in some cases, decreasing protein degradation. In lambs, this compound-induced muscle hypertrophy is associated with a rapid increase in muscle RNA and protein accretion. Studies in sheep have demonstrated a marked increase in muscle protein fractional synthesis rate (FSR) during this compound infusion. Interestingly, this increase in muscle protein synthesis can be counterbalanced by a reduction in protein synthesis in other tissues, such as the skin.
Effects on Lipid Metabolism
This compound promotes the breakdown of fat (lipolysis) and inhibits the synthesis of new fatty acids (lipogenesis) in adipose tissue. This leads to a reduction in carcass fat. In rats, this compound has been shown to selectively stimulate lipolysis in white adipose tissue and increase lipoprotein lipase activity in skeletal muscle, thereby directing energy away from fat storage and towards muscle accretion.
Effects on Energy Metabolism
The administration of this compound can also impact overall energy expenditure. In rats, this compound has been observed to increase heat production, leading to a reduction in the gross efficiency of energy retention.
Metabolite Changes in Blood
Reflecting the shifts in protein and lipid metabolism, this compound administration alters the concentrations of various metabolites in the blood.
Table 3: Plasma Metabolite Changes in Friesian Steers Treated with this compound (0.09 mg/kg body weight/day)
| Metabolite | Acute Effect (Day 1) | Chronic Effect (Day 13) |
| Glucose | Increased | - |
| Non-Esterified Fatty Acids (NEFA) | Increased | Increased |
| Urea | Decreased | - |
Data synthesized from studies on Friesian steers.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for studying its effects.
Detailed Experimental Protocols
The following sections outline typical methodologies employed in studies investigating the effects of this compound.
Animal Models and Treatment Administration
-
Species: Common models include Friesian steers, Dorset wether lambs, and various swine breeds.
-
Housing and Diet: Animals are typically housed in individual pens to monitor feed intake and are fed a controlled diet, such as grass silage ad libitum for steers or a complete mixed, high-concentrate diet for lambs.
-
Administration: this compound can be administered orally, often dissolved in an acidified distilled water vehicle, or mixed directly into the feed. Dosages vary depending on the study, for example, 0.09 mg/kg of body weight per day for steers or 10 ppm in the diet for lambs.
Blood Sampling and Analysis
-
Sampling: To assess acute and chronic effects, blood samples are often collected at frequent intervals before and after this compound administration on specific days of the treatment period (e.g., day 1 and day 13).
-
Hormone Assays: Plasma concentrations of hormones such as GH, insulin, IGF-I, T3, T4, and cortisol are typically measured using validated radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).
-
Metabolite Assays: Plasma levels of glucose, non-esterified fatty acids (NEFA), and urea are determined using standard enzymatic colorimetric assays.
Muscle and Adipose Tissue Analysis
-
Tissue Collection: At the end of the experimental period, animals are euthanized, and specific muscles (e.g., longissimus dorsi, semitendinosus) and adipose tissue depots are dissected and weighed.
-
Compositional Analysis: Muscle and adipose tissue samples can be analyzed for protein, fat, and moisture content.
-
Histology: Muscle fiber type and cross-sectional area can be determined through histological staining.
-
Gene and Protein Expression: Techniques such as quantitative PCR (qPCR) and Western blotting can be used to analyze the expression of genes and proteins involved in muscle growth and lipid metabolism.
Conclusion
This compound administration in livestock induces a complex array of endocrine and metabolic changes that collectively lead to a significant repartitioning of nutrients. The primary effects include the stimulation of muscle protein synthesis and the inhibition of fat deposition, mediated by alterations in the concentrations of key hormones such as growth hormone, insulin, and IGF-I. A thorough understanding of these mechanisms is essential for the development of safe and effective growth-promoting agents in animal agriculture. Further research is warranted to fully elucidate the long-term effects and potential for carry-over effects of this compound and other beta-adrenergic agonists.
References
The Impact of Cimaterol on Energy Metabolism in Obese and Lean Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cimaterol, a potent β-adrenergic agonist, has demonstrated significant effects on energy metabolism, promoting a repartitioning of energy from adipose tissue to skeletal muscle. This guide provides an in-depth analysis of the impact of this compound on energy metabolism in both genetically obese (ob/ob) and lean mouse models. Through a comprehensive review of preclinical studies, this document summarizes key quantitative data, details experimental methodologies, and elucidates the underlying signaling pathways. The findings indicate that while this compound stimulates energy expenditure and thermogenesis in both obese and lean mice, its effects on overall energy balance are more pronounced in the obese phenotype. This is largely attributed to a comparatively lower increase in energy intake in obese mice in response to the treatment. Furthermore, this compound effectively reverses hyperinsulinemia in obese models, highlighting its potential as a therapeutic agent for metabolic disorders.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data on the effects of this compound on body composition and energy metabolism in both obese and lean mouse models.
| Parameter | Mouse Model | Treatment Group | Change from Control | Reference |
| Body Weight Gain | Lean | This compound (25 mg/kg diet) | ↓ | [1] |
| Lean | This compound (150 mg/kg diet) | ↓ | [1] | |
| Obese (ob/ob) | This compound (140 or 280 µ g/kcal diet) | ↓ (less than lean) | [2] | |
| Fat Gain | Lean | This compound (25 mg/kg diet) | ↓ (or fat loss) | [1] |
| Lean | This compound (150 mg/kg diet) | ↓ (or fat loss) | [1] | |
| Obese (ob/ob) | This compound (140 or 280 µ g/kcal diet) | ↓ | ||
| Protein Gain | Lean | This compound (25 mg/kg diet) | ↑ | |
| Lean | This compound (150 mg/kg diet) | ↑ | ||
| Obese (ob/ob) | This compound (140 or 280 µ g/kcal diet) | ↑ | ||
| Energy Expenditure / Heat Production | Lean | This compound (25 and 150 mg/kg diet) | ↑ from 776 to 863 kJ/kg body-weight^0.75 | |
| Obese (ob/ob) | This compound (140 or 280 µ g/kcal diet) | ↑ (comparable to lean) | ||
| Energy Intake | Lean | This compound (140 or 280 µ g/kcal diet) | ↑ | |
| Obese (ob/ob) | This compound (140 or 280 µ g/kcal diet) | ↑ (less than lean) | ||
| Plasma Insulin | Obese (ob/ob) | This compound (140 or 280 µ g/kcal diet) | Abolished hyperinsulinemia |
Experimental Protocols
Key Study in Obese and Lean Mice
Objective: To compare the effects of this compound on energy metabolism in genetically obese (ob/ob) and lean mice.
-
Animal Models: Male genetically obese (ob/ob) and lean C57BL/6J mice.
-
Housing: Mice were individually housed with a 12-hour light-dark cycle.
-
Diet: A high-carbohydrate diet was provided.
-
This compound Administration: this compound was mixed into the diet at concentrations of 140 or 280 µ g/kcal .
-
Treatment Duration: 3 or 9 weeks.
-
Metabolic Measurements:
-
Energy Expenditure: Measured via indirect calorimetry.
-
Brown Adipose Tissue (BAT) Thermogenic Activity: Assessed by measuring mitochondrial guanosine diphosphate (GDP) binding.
-
Body Composition Analysis: Not explicitly detailed in the abstract, but implied through measurements of skeletal muscle gain.
-
Plasma Analysis: Plasma insulin and corticosterone concentrations were determined.
-
Study in Rats (for supplementary data)
Objective: To quantify the effects of this compound on growth, body composition, and energy expenditure in rats.
-
Animal Model: Male Sprague-Dawley rats.
-
Diet: A semi-synthetic diet.
-
This compound Administration: this compound was incorporated into the diet at 0, 25, or 150 mg/kg.
-
Treatment Duration: 12 days.
-
Methodology: Comparative slaughter technique was used to determine net changes in the weight and composition of the carcass and various tissues.
-
Energy Expenditure: Heat production was calculated from energy balance data.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by acting as an agonist for β-adrenergic receptors, primarily the β2 and β3 subtypes, which are G-protein coupled receptors. The activation of these receptors initiates a cascade of intracellular signaling events that differ in adipose and muscle tissues, leading to the observed repartitioning effects.
Experimental Workflow for Investigating this compound's Effects
Caption: Experimental workflow for studying this compound's metabolic effects.
This compound-Induced Signaling in Adipose Tissue
In adipose tissue, this compound binding to β-adrenergic receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL). Activated HSL promotes the hydrolysis of stored triglycerides into free fatty acids and glycerol, a process known as lipolysis. In brown adipose tissue (BAT), this signaling cascade also leads to the upregulation of Uncoupling Protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis, resulting in the dissipation of energy as heat (thermogenesis).
Caption: this compound signaling in adipose tissue leading to lipolysis and thermogenesis.
This compound-Induced Signaling in Skeletal Muscle
In skeletal muscle, the activation of β-adrenergic receptors by this compound and the subsequent rise in cAMP and PKA activity are thought to contribute to an increase in protein synthesis and a decrease in protein degradation, leading to muscle hypertrophy. While the precise downstream targets of PKA in this process are complex and not fully elucidated, it is proposed to involve the modulation of pathways that control protein translation and degradation.
Caption: Proposed signaling of this compound in skeletal muscle promoting protein accretion.
Conclusion
This compound demonstrates potent effects on energy metabolism in both obese and lean mouse models, primarily by stimulating energy expenditure and repartitioning nutrients towards muscle accretion and away from fat storage. Its ability to abolish hyperinsulinemia in obese mice suggests a potential therapeutic role in metabolic diseases. The differential response in energy intake between obese and lean models underscores the complexity of energy balance regulation and highlights the need for further investigation into the central effects of this compound. The detailed data and elucidated signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of β-adrenergic agonists in the context of obesity and metabolic syndrome.
References
Cellular and Molecular Effects of Cimaterol on Myogenic Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimaterol, a potent β-adrenergic agonist, has been a subject of interest for its anabolic effects on skeletal muscle. This technical guide provides an in-depth analysis of the known and extrapolated cellular and molecular effects of this compound on myogenic cell lines, with a specific focus on the L6 (rat) and G8-1 (mouse) cell lines. While direct research on this compound's interaction with these specific cell lines is limited, this paper synthesizes findings from studies on other β-agonists, particularly in L6 cells, to provide a comprehensive overview of the likely mechanisms of action. This guide summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers in muscle biology and drug development.
Introduction to this compound and Myogenic Cell Lines
This compound is a β-adrenergic agonist that has been shown to promote muscle growth and protein accretion in various animal models. Its effects are primarily mediated through the activation of β-adrenergic receptors on the surface of muscle cells, triggering a cascade of intracellular signaling events.
Myogenic cell lines are indispensable tools for studying the cellular and molecular processes of myogenesis, the formation of muscle tissue. The L6 cell line, derived from rat skeletal muscle, and the G8-1 cell line, a subclone of the G8 mouse myogenic cell line, are well-established models for investigating myoblast proliferation, differentiation, and the formation of myotubes. Understanding the interaction of compounds like this compound with these cell lines is crucial for elucidating their mechanisms of action and potential therapeutic applications.
Effects of β-Adrenergic Agonists on the L6 Myogenic Cell Line
Direct studies on the effects of this compound on the L6 cell line are not extensively available in the current literature. However, research on other β-agonists, such as formoterol, provides significant insights into the potential molecular pathways affected by this compound in these cells.
Proliferation and Differentiation
Studies on the β2-adrenergic receptor agonist formoterol have demonstrated a significant impact on L6 myoblast differentiation. Treatment with formoterol has been shown to suppress myoblast differentiation into myotubes in a dose- and time-dependent manner[1][2][3]. This is evidenced by a reduction in the expression of key myogenic marker proteins like Myosin Heavy Chain (MHC)[1][2]. Conversely, the use of a β2-AR antagonist, ICI-118,551, has been observed to upregulate MHC expression, further implicating the β2-adrenergic receptor in the modulation of L6 myoblast differentiation.
While the direct effect of this compound on L6 proliferation is not documented, β-agonists have been shown to promote proliferation in other myogenic cell lines like C2C12. It is plausible that this compound could have a similar proliferative effect on L6 myoblasts, which would be consistent with its observed inhibitory effect on differentiation, as myoblasts typically exit the cell cycle to differentiate.
Molecular Signaling Pathways
The inhibitory effect of β-agonists on L6 differentiation is primarily mediated through the PI3K/AKT signaling pathway . Pharmacological inhibition studies have revealed that the PI3K-AKT pathway is a critical signaling route for myotube formation in L6 cells. Formoterol has been shown to inhibit the activation of PI3K-AKT signaling, but not the ERK signaling pathway. Furthermore, formoterol selectively inhibits the activation of AKT by Insulin-like Growth Factor-I (IGF-I), a potent inducer of myogenesis, but not by insulin.
In addition to the PI3K/AKT pathway, β2-adrenergic stimulation in L6 cells has been shown to increase glycogen synthesis through a PI3K-dependent pathway that is independent of cyclic AMP (cAMP). β-adrenergic signaling in L6 cells also plays a role in regulating cell contractility.
Quantitative Data Summary: Effects of β-Agonists on L6 Myoblasts
| Parameter | β-Agonist Treatment | Observed Effect | Key Signaling Pathway | Reference |
| Myoblast Differentiation | Formoterol (long-acting β2-agonist) | Strong suppression | Inhibition of PI3K/AKT | |
| Myosin Heavy Chain (MHC) Expression | Formoterol, Terbutaline (short-acting β2-agonist) | Decreased | Inhibition of PI3K/AKT | |
| Myosin Heavy Chain (MHC) Expression | ICI-118,551 (β2-antagonist) | Increased | N/A | |
| Glycogen Synthesis | Isoprenaline (non-selective β-agonist) | Increased | PI3K pathway (cAMP-independent) |
Effects of β-Adrenergic Agonists on the G8-1 Myogenic Cell Line
Information regarding the specific effects of this compound or other β-agonists on the G8-1 myogenic cell line is extremely limited in the published literature. One study abstract indicates that a range of β2-adrenoceptor agonists exhibit anabolic effects in a clonal G8.P8 cell line, suggesting an increase in the biosynthesis of contractile proteins like actins and troponins. However, detailed quantitative data and the underlying molecular mechanisms are not provided.
Given that G8-1 is a myogenic cell line with the capacity to differentiate and form myotubes, it is plausible that it expresses β-adrenergic receptors and would respond to β-agonists like this compound. The nature of this response, whether it is primarily proliferative or differentiative, would require direct experimental investigation. Based on the findings in C2C12 and the anabolic effects suggested in the G8.P8 line, it is reasonable to hypothesize that this compound could promote protein accretion in differentiated G8-1 myotubes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of studying β-agonist effects on L6 myogenic cells. These protocols can be adapted for investigating the effects of this compound.
L6 Cell Culture and Differentiation
-
Cell Line: Rat L6 myoblasts (e.g., ATCC CRL-1458).
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-glutamine, 4.5 g/L glucose, 50 U/mL Penicillin, and 50 µg/mL Streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum or 2% FBS, along with antibiotics.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: When L6 myoblasts reach approximately 80-90% confluency, the growth medium is replaced with differentiation medium. The medium is typically changed every 48 hours. Differentiation is morphologically characterized by the fusion of myoblasts into multinucleated myotubes.
Western Blot Analysis for Myogenic Markers
-
Cell Lysis: Differentiated myotubes are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against myogenic markers such as Myosin Heavy Chain (MHC) and GAPDH (as a loading control).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Analysis of Signaling Pathways (PI3K/AKT)
-
Treatment and Lysis: L6 cells are treated with the β-agonist (e.g., formoterol or this compound) at various concentrations and time points. For pathway inhibition, cells are pre-treated with specific inhibitors like LY294002 (PI3K inhibitor) before agonist stimulation.
-
Western Blotting: Cell lysates are subjected to Western blot analysis as described above, using primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins, such as Akt (p-Akt and total Akt) and ERK (p-ERK and total ERK).
Visualization of Signaling Pathways and Workflows
Signaling Pathway of β-Agonist Mediated Inhibition of L6 Myoblast Differentiation
Caption: β-agonist signaling inhibits L6 differentiation via the PI3K/AKT pathway.
Experimental Workflow for Analyzing this compound's Effect on L6 Differentiation
Caption: Workflow for studying this compound's effects on L6 myoblast differentiation.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, as a β-adrenergic agonist, likely influences the proliferation and differentiation of L6 and G8-1 myogenic cell lines. In L6 cells, the mechanism is anticipated to involve the inhibition of the PI3K/AKT signaling pathway, leading to a suppression of myoblast differentiation. For G8-1 cells, while data is sparse, an anabolic effect on protein synthesis is plausible.
To provide a more definitive understanding, future research should focus on directly investigating the effects of this compound on L6 and G8-1 cell lines. Key research questions to address include:
-
What is the dose-dependent effect of this compound on the proliferation and differentiation of L6 and G8-1 myoblasts?
-
Does this compound modulate the PI3K/AKT pathway in G8-1 cells in a manner similar to that observed with other β-agonists in L6 cells?
-
What is the expression profile of β-adrenergic receptor subtypes in L6 and G8-1 cells, and how does this influence their response to this compound?
-
What are the downstream gene expression changes in these cell lines following this compound treatment?
Answering these questions will not only enhance our fundamental understanding of β-agonist action in skeletal muscle but also provide valuable information for the development of novel therapeutic strategies for muscle-related disorders.
References
- 1. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
The Role of Cimaterol in Modulating Muscle and Fat Deposition in Finishing Swine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of cimaterol, a β-adrenergic agonist, on muscle and fat deposition in finishing swine. It synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and the underlying physiological mechanisms through signaling pathway diagrams.
Executive Summary
This compound acts as a repartitioning agent in finishing swine, redirecting nutrients from fat deposition (lipogenesis) towards muscle growth (protein accretion). This results in leaner carcasses with increased muscle mass and reduced fat content. The primary mechanism of action involves the stimulation of β-adrenergic receptors, leading to a cascade of intracellular events that modulate metabolic processes in both muscle and adipose tissues. While effective in finishing pigs, studies have shown that its impact on younger, growing pigs may be less pronounced.
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of this compound on finishing swine.
Study on Growth and Carcass Characteristics of Finishing Swine
-
Objective: To evaluate the effects of varying levels of this compound on the growth rate, feed efficiency, and carcass composition of finishing swine.[1][2][3]
-
Experimental Design: A randomized complete-block design was utilized.[1][2]
-
Animals: A total of 240 crossbred pigs were used in the study.
-
Weight Range: The pigs were studied from an initial weight of approximately 64.5 kg to a final weight of 103.7 kg.
-
Treatment Groups: The pigs were allocated to four dietary treatment groups with varying concentrations of this compound: 0 ppm (control), 0.25 ppm, 0.50 ppm, and 1.0 ppm.
-
Feeding Regimen: The diets were provided ad libitum for a duration of 7 weeks.
-
Data Collection: Measurements included growth rate, feed intake, and feed efficiency. Post-slaughter carcass evaluations were conducted to determine fat depth, loin eye area, and weights of specific muscles.
Study on this compound as a Repartitioning Agent
-
Objective: To investigate the efficacy of this compound as a repartitioning agent in the diet of finishing pigs.
-
Experimental Design: A randomized complete-block design was employed with four treatments and six blocks per treatment.
-
Animals: One hundred ninety-two crossbred pigs were used.
-
Initial Weight: The pigs had an initial weight of 61 kg.
-
Treatment Groups: Pigs were fed a corn-soybean meal control diet or the control diet supplemented with this compound at 0.25, 0.50, or 1.00 mg/kg of diet.
-
Slaughter Weight: Pigs were slaughtered when the average pen weight reached 105 kg.
-
Data Collection: Data on average daily gain, feed conversion ratio, longissimus muscle area, fat depth, and predicted muscle mass were collected.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from studies on the effects of this compound on the performance and carcass characteristics of finishing swine.
Table 1: Effects of this compound on Growth Performance of Finishing Swine
| Parameter | Control (0 ppm) | 0.25 ppm this compound | 0.50 ppm this compound | 1.0 ppm this compound | Reference |
| Average Daily Gain (kg) | No significant alteration | No significant alteration | No significant alteration | No significant alteration | |
| Feed Intake | Depressed | Depressed | Depressed | Depressed | |
| Feed Efficiency | Improved | Improved | Improved | Improved |
Table 2: Effects of this compound on Carcass Characteristics of Finishing Swine
| Parameter | Control (0 ppm) | This compound-Fed | % Change | Reference |
| 10th Rib Fat Depth | - | - | -13.2% | |
| P2 Fat Measurement | - | - | -9.3% | |
| Average Backfat | - | - | -9.2% | |
| Loin Eye Area | - | - | +10.9% | |
| Semitendinosus Muscle Weight | - | - | +11.8% | |
| Biceps Femoris Muscle Weight | - | - | +8.9% |
Signaling Pathways of this compound
This compound exerts its effects by binding to β-adrenergic receptors on the surface of muscle and fat cells. This interaction triggers a cascade of intracellular signaling events that ultimately alter the metabolic state of these tissues.
Signaling in Adipose Tissue
In fat cells, the binding of this compound to β-adrenergic receptors stimulates lipolysis (the breakdown of fat) and inhibits lipogenesis (the synthesis of fat).
Signaling in Muscle Tissue
In muscle cells, this compound promotes protein synthesis and inhibits protein degradation, leading to muscle hypertrophy.
Experimental Workflow
The general workflow for a typical study investigating the effects of this compound in finishing swine is outlined below.
References
Understanding Cimaterol's Binding Affinity to Beta-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of cimaterol to beta-adrenergic receptors (β-ARs). This compound is a potent β-adrenergic agonist, and understanding its interaction with receptor subtypes is crucial for research and development in pharmacology and veterinary medicine. This document provides quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound and Comparative Agonists
The binding affinity and potency of this compound at β-adrenergic receptor subtypes have been characterized using various in vitro assays. The following tables summarize the key quantitative data for this compound and provide a comparative perspective with other well-known β-agonists like ractopamine and salbutamol.
Table 1: Binding Affinity and Potency of this compound at Adrenergic Receptors
| Compound | Receptor Subtype | Species | Preparation | Affinity/Potency Metric | Value |
| This compound | Human β1-AR | Human | Recombinant CHO Cells | pEC50 | 8.13[1] |
| This compound | Human β2-AR | Human | Recombinant CHO Cells | pEC50 | 8.78[1] |
| This compound | Human β3-AR | Human | Recombinant CHO Cells | pEC50 | 6.62[1] |
| This compound | β-AR | Rat | Plantaris Muscle Membranes | K_d | 0.68 µM[2] |
| This compound | β-AR | Rat | Soleus Muscle Membranes | K_d | 0.92 µM[2] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. K_d (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower K_d value indicates a higher binding affinity.
Table 2: Comparative Binding Affinities of Other Beta-Adrenergic Agonists
| Compound | Receptor Subtype | Species | Preparation | Affinity Metric | Value (nM) |
| Salbutamol | Human β1-AR | Human | Recombinant CHO Cells | K_i | 436.5 |
| Salbutamol | Human β2-AR | Human | Recombinant CHO Cells | K_i | 15.1 |
| Salbutamol | Human β3-AR | Human | Recombinant CHO Cells | K_i | 891.3 |
| Ractopamine | β-AR | Porcine | Adipose Tissue | K_i | 856 |
| Clenbuterol | β-AR | Porcine | Adipose Tissue | K_i | 126 |
K_i (inhibition constant) is a measure of the affinity of a competing ligand. A lower K_i value indicates a higher affinity for the receptor.
Beta-Adrenergic Receptor Signaling Pathway
This compound, as a β-adrenergic agonist, initiates a well-defined signaling cascade upon binding to its receptor. Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to a stimulatory G-protein (Gs). This triggers a series of intracellular events, primarily mediated by the production of the second messenger cyclic AMP (cAMP).
Experimental Protocols: Competition Radioligand Binding Assay
To determine the binding affinity (Ki) of an unlabeled compound such as this compound, a competition radioligand binding assay is the gold standard. This assay measures the ability of the unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.
Materials and Reagents
-
Receptor Source: Cell membranes from a cell line stably expressing the human β-adrenergic receptor subtype of interest (e.g., CHO-K1 cells).
-
Radioligand: A high-affinity radiolabeled antagonist for β-adrenergic receptors, such as [³H]-CGP 12177 or [¹²⁵I]-cyanopindolol.
-
Unlabeled Competitor: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: For radioactivity counting.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: A vacuum manifold for rapid filtration.
-
Scintillation Counter: To measure radioactivity.
Experimental Workflow
The following diagram illustrates the key steps in a competition radioligand binding assay.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture cells expressing the target β-adrenergic receptor subtype to confluence.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.
-
-
Assay Setup:
-
On the day of the assay, thaw the membrane preparation and dilute it to the desired concentration in the assay buffer.
-
Prepare serial dilutions of this compound over a wide concentration range.
-
Prepare the radioligand solution at a fixed concentration, typically at or below its K_d value for the receptor.
-
-
Incubation:
-
In a 96-well plate, combine the receptor membranes, the radioligand solution, and either the this compound solution (for competition) or buffer (for total binding).
-
To determine non-specific binding, a separate set of wells should contain the receptor membranes, radioligand, and a high concentration of a known β-adrenergic antagonist (e.g., propranolol).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.
-
Use non-linear regression analysis to fit the data and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.
-
This comprehensive guide provides a detailed overview of this compound's binding to beta-adrenergic receptors, equipping researchers and professionals with the necessary data and methodologies for further investigation.
References
Methodological & Application
Application Notes and Protocols for the Oral Administration of Cimaterol in Swine Growth Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting swine growth studies involving the oral administration of the β-adrenergic agonist, Cimaterol. The information is compiled from peer-reviewed research to ensure scientific validity and practical applicability in a research setting.
Introduction
This compound is a β-adrenergic agonist that has been shown to act as a repartitioning agent in several animal species, including swine.[1] It effectively redirects nutrients from fat deposition (lipogenesis) to muscle protein accretion (protein synthesis), resulting in leaner carcasses with increased muscle mass.[2][3][4] Understanding the appropriate protocol for its oral administration is critical for conducting accurate and reproducible growth studies in swine.
Mechanism of Action
This compound exerts its effects by binding to β-adrenergic receptors on the surface of target cells, primarily in muscle and adipose tissues. This binding activates a G-protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). In muscle cells, this cascade stimulates protein synthesis and hypertrophy. Conversely, in adipocytes, it enhances lipolysis (the breakdown of fat) and inhibits lipogenesis (the synthesis of fat).
Data Presentation: Effects of Oral this compound on Finishing Swine
The following tables summarize the quantitative data from a key study evaluating the effects of different dietary concentrations of this compound on the growth performance and carcass characteristics of finishing swine over a 7-week period.[2]
Table 1: Growth Performance of Finishing Swine Fed this compound
| Parameter | Control (0 ppm) | 0.25 ppm this compound | 0.50 ppm this compound | 1.0 ppm this compound |
| Initial Weight (kg) | 64.5 | 64.5 | 64.5 | 64.5 |
| Final Weight (kg) | 103.7 | 103.7 | 103.7 | 103.7 |
| Average Daily Gain (kg) | No significant alteration | No significant alteration | No significant alteration | No significant alteration |
| Average Daily Feed Intake | Not specified (baseline) | Depressed | Depressed | Depressed |
| Feed Efficiency (Gain/Feed) | Not specified (baseline) | Improved | Improved | Improved |
Source: Adapted from Jones et al., 1985.
Table 2: Carcass Characteristics of Finishing Swine Fed this compound
| Parameter | Control (0 ppm) | % Change (0.25 ppm) | % Change (0.50 ppm) | % Change (1.0 ppm) |
| 10th Rib Fat Depth | Baseline | -13.2% | -13.2% | -13.2% |
| P2 Backfat | Baseline | -9.3% | -9.3% | -9.3% |
| Average Backfat | Baseline | -9.2% | -9.2% | -9.2% |
| Loin Eye Area | Baseline | +10.9% | +10.9% | +10.9% |
| Semitendinosus Muscle Weight | Baseline | +11.8% | +11.8% | +11.8% |
| Biceps Femoris Muscle Weight | Baseline | +8.9% | +8.9% | +8.9% |
Source: Adapted from Jones et al., 1985. Note: The original study reported these percentage changes as a general effect of this compound feeding, not broken down by individual dosage levels beyond the control.
Experimental Protocols
A detailed methodology for a representative study is provided below. This protocol is based on the study conducted by Jones et al. (1985) and incorporates best practices for swine growth trials.
Protocol 1: Oral Administration of this compound in Medicated Feed for Finishing Swine
1. Objective: To evaluate the effects of dietary this compound on the growth rate, feed efficiency, and carcass composition of finishing swine.
2. Animal Model:
-
Species: Swine (Sus scrofa domesticus)
-
Number: 240 pigs for a robust statistical analysis.
-
Type: Finishing barrows and gilts.
-
Weight Range: Approximately 64.5 kg to 103.7 kg live weight.
-
Health Status: Clinically healthy and free from disease.
3. Experimental Design:
-
A randomized complete block design is recommended to minimize the effects of confounding variables.
-
Blocking Factor: Initial body weight and sex.
-
Treatments:
-
T1: Control diet (0 ppm this compound)
-
T2: Diet with 0.25 ppm this compound
-
T3: Diet with 0.50 ppm this compound
-
T4: Diet with 1.0 ppm this compound
-
-
Duration: 7 weeks.
-
Housing: Pigs should be housed in pens with ad libitum access to feed and water.
4. Materials and Reagents:
-
This compound (analytical grade)
-
Basal swine finisher diet (formulated to meet or exceed NRC requirements)
-
Feed mixer (appropriate for the scale of the study)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses, and dust mask.
5. Preparation of Medicated Feed:
-
Pre-mixing: Due to the low inclusion rate of this compound, a pre-mix is essential to ensure homogenous distribution in the final feed.
-
Calculate the total amount of this compound required for each dietary concentration.
-
Accurately weigh the required amount of this compound.
-
In a separate, smaller mixer (e.g., a portable cement mixer), blend the weighed this compound with a small amount of a carrier, such as ground corn, to create a concentrated pre-mix.
-
-
Final Mixing:
-
Add approximately half of the basal feed to the main mixer.
-
Add the this compound pre-mix.
-
Add the remaining half of the basal feed.
-
Mix for a sufficient duration to ensure homogeneity (typically 15-20 minutes, but should be validated for the specific mixer).
-
-
Quality Control: Collect multiple samples from each batch of medicated feed for analysis to confirm the correct concentration of this compound.
6. Administration Protocol:
-
Provide the respective medicated or control feed to the assigned pens on a daily basis.
-
Ensure a constant supply of fresh feed and water.
-
Monitor and record daily feed intake for each pen.
7. Data Collection:
-
Growth Performance:
-
Record individual pig weights at the start of the study and weekly thereafter.
-
Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed efficiency (G:F ratio).
-
-
Carcass Evaluation:
-
Collect carcass data, including backfat thickness (at the 10th rib and other standard locations), loin eye area, and weights of specific muscles (e.g., semitendinosus, biceps femoris).
8. Withdrawal Period (Optional):
-
To study the effects of this compound withdrawal, a subset of pigs from the treatment groups can be switched to the control diet for a period (e.g., 7 days) before slaughter. This allows for the assessment of any compensatory effects.
References
Application Notes and Protocols for the Detection of Cimaterol in Tissue Samples by High-Performance Liquid Chromatography (HPLC)
This document provides detailed application notes and experimental protocols for the detection of Cimaterol in tissue samples using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and food safety analysis.
Introduction
This compound is a beta-agonist that has been illicitly used as a growth promoter in livestock. Its residues in animal tissues can pose a potential risk to human health, leading to adverse effects such as increased heart rate, anxiety, and muscle tremors.[1] Consequently, robust and sensitive analytical methods are required for the routine monitoring of this compound in edible tissues. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), offers a highly selective and sensitive technique for the determination of this compound residues.[2]
Quantitative Data Summary
The following table summarizes the performance characteristics of various HPLC methods for the detection of this compound in tissue samples. This data is compiled from multiple studies to provide a comparative overview.
| Tissue Type | Sample Preparation Method | HPLC Column | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Liver | Extraction, Solid-Phase Extraction (SPE) | RP-Select B (5 µm) | HPLC with post-column reaction | 0.25 µg/kg | - | 55-60 | [3] |
| Muscle | Acetonitrile/Isopropanol Extraction, Protein Precipitation | - | HPLC-MS/MS | - | - | - | [1] |
| Animal Tissues | Enzymatic Digestion, Chem Elut Purification | RP-8 | HPLC with post-column reaction | 0.5 µg/kg | - | 70-74 | [4] |
| Chicken Liver | Enzymatic Hydrolysis, SPE | - | UHPLC-MS/MS | - | CCα: 0.063-0.348 µg/kg | 94-115 | |
| Animal Tissues | Acidified Acetonitrile Extraction, EMR—Lipid Cleanup | - | LC-MS/MS | - | - | - |
Note: CCα (Decision Limit) is a parameter used in confirmatory analysis, representing the concentration at which it can be decided that the analyte is present with a statistical certainty of 1-α.
Experimental Protocols
The following protocols describe the key steps for the analysis of this compound in tissue samples, from sample preparation to HPLC analysis.
Protocol 1: Sample Preparation using Extraction and Solid-Phase Extraction (SPE)
This protocol is adapted from methodologies described for the analysis of beta-agonists in liver tissue.
1. Sample Homogenization: a. Weigh 5.0 ± 0.1 g of the homogenized tissue sample into a 50 mL disposable centrifuge tube.
2. Extraction: a. Add a mixture of acetonitrile and isopropanol to the homogenized tissue. b. Add sodium chloride, sodium sulfate, and magnesium sulfate to precipitate proteins and dehydrate the solution. c. Vortex the mixture thoroughly and centrifuge.
3. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE column. b. Load the supernatant from the extraction step onto the SPE column. c. Wash the column to remove interfering substances. d. Elute this compound and other target compounds with methanol.
4. Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent, such as water or mobile phase. c. Filter the reconstituted sample through a 0.45 µm filter before HPLC analysis.
Protocol 2: HPLC Analysis
The following are general conditions for HPLC analysis. Specific parameters may need to be optimized based on the instrument and column used.
1. HPLC System: a. A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or Mass Spectrometer) is required.
2. Chromatographic Conditions: a. Column: A reversed-phase column, such as a C18 or RP-Select B, is typically used. b. Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common. c. Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min. d. Column Temperature: Maintain a constant column temperature, for example, at 40°C. e. Injection Volume: Inject a fixed volume of the prepared sample, typically 10-20 µL.
3. Detection: a. UV Detection: If using a UV detector, the wavelength should be set to the absorption maximum of this compound. b. MS/MS Detection: For higher sensitivity and selectivity, a tandem mass spectrometer is recommended. The instrument should be operated in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the detection of this compound in tissue samples.
HPLC System Components
This diagram shows the logical relationship between the core components of an HPLC system used for this analysis.
References
Application Note & Protocol: Simultaneous Determination of Cimaterol and Other Beta-Agonists in Pork using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the simultaneous determination of Cimaterol and other beta-agonist residues in pork samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Beta-agonists are synthetic compounds used in veterinary medicine to treat respiratory diseases, but they have also been illegally used as growth promoters in livestock to increase muscle mass and reduce fat. The consumption of meat containing beta-agonist residues can pose a risk to human health, causing symptoms such as muscle tremors, cardiac palpitation, and nervousness.[1][2] Therefore, sensitive and reliable analytical methods are crucial for monitoring these residues in food products of animal origin.[3]
The method described herein is based on established protocols and offers high sensitivity and selectivity for the detection and quantification of a range of beta-agonists, including this compound, Clenbuterol, Ractopamine, and Salbutamol.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the LC-MS/MS method for the analysis of various beta-agonists in pork. The data includes the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.
| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |
| This compound | 0.01 - 0.05 | 0.03 - 0.15 | 82 - 105 |
| Clenbuterol | 0.01 - 0.06 | 0.03 - 0.18 | 70 - 115 |
| Ractopamine | 0.02 - 0.06 | 0.05 - 0.18 | 75 - 110 |
| Salbutamol | 0.01 - 0.06 | 0.03 - 0.18 | 70 - 115 |
| Terbutaline | 0.01 - 0.06 | 0.03 - 0.18 | 70 - 115 |
| Zilpaterol | 0.01 - 0.05 | 0.03 - 0.15 | 80 - 105 |
| Brombuterol | 0.01 - 0.06 | 0.03 - 0.18 | 70 - 115 |
| Mabuterol | 0.01 - 0.06 | 0.03 - 0.18 | 70 - 115 |
| Mapenterol | 0.01 - 0.06 | 0.03 - 0.18 | 70 - 115 |
Note: The values presented are a range compiled from various validated methods and may vary depending on the specific instrumentation and laboratory conditions.
Experimental Protocol
This protocol details the step-by-step procedure for the extraction, clean-up, and analysis of beta-agonists in pork tissue.
1. Materials and Reagents
-
Reference standards for this compound and other beta-agonists
-
Isotopically labeled internal standards (e.g., Clenbuterol-d9, Salbutamol-d3)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, acetic acid, and ammonium acetate
-
Sodium acetate buffer (0.2 M, pH 5.2)
-
β-glucuronidase/arylsulfatase enzyme solution
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each beta-agonist standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to a concentration of 10 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the isotopically labeled internal standards in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with the initial mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amounts of the working standard solutions into a blank matrix extract. The concentration range should encompass the expected levels of the analytes in the samples.
3. Sample Preparation
-
Homogenization: Homogenize a representative portion of the pork sample until a uniform consistency is achieved.
-
Enzymatic Hydrolysis: Weigh 2-5 g of the homogenized pork sample into a centrifuge tube. Add 5-10 mL of 0.2 M sodium acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase solution.
-
Incubation: Vortex the mixture and incubate at 37-40°C for 2-16 hours to deconjugate the beta-agonists.
-
Internal Standard Spiking: After incubation and cooling to room temperature, add a known amount of the internal standard working solution to each sample.
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid, vortex vigorously for 1-2 minutes, and centrifuge at 4000-8000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
4. Solid-Phase Extraction (SPE) Clean-up
-
Conditioning: Condition the SPE cartridge with 3-5 mL of methanol followed by 3-5 mL of water.
-
Loading: Load the extracted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3-5 mL of water, followed by 3-5 mL of methanol to remove interfering substances.
-
Elution: Elute the beta-agonists from the cartridge with 3-5 mL of a suitable elution solvent (e.g., 5% ammonia in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a specific volume (e.g., 1 mL) of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
-
LC Column: C18 or PFP column (e.g., 100 mm x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Injection Volume: 5 - 20 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each analyte for quantification and confirmation.
Diagrams
Caption: Experimental Workflow for Beta-Agonist Analysis in Pork.
References
Application Note: High-Recovery Analysis of Cimaterol Residues in Liver Tissue Using Solid-Phase Extraction (SPE)
Abstract
This application note details a robust and sensitive method for the determination of Cimaterol residues in liver tissue. The protocol employs a sample preparation procedure involving enzymatic hydrolysis to release conjugated metabolites, followed by a highly selective solid-phase extraction (SPE) cleanup using a mixed-mode cation exchange sorbent. The final analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision. This method is suitable for researchers, scientists, and professionals in drug development and food safety for the reliable quantification of this compound in complex biological matrices.
Introduction
This compound is a β-adrenergic agonist that has been illicitly used as a growth promoter in livestock to increase muscle mass and reduce fat deposition. The presence of its residues in edible tissues, such as the liver, poses potential health risks to consumers. The liver is a key organ for monitoring such residues due to its role in metabolism and the potential for accumulation. However, the complexity of the liver matrix, with high levels of fats, proteins, and other endogenous substances, presents a significant analytical challenge.
Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by effectively isolating and concentrating analytes of interest while removing interfering matrix components.[1] This application note focuses on the use of a mixed-mode cation exchange SPE strategy. This approach combines reversed-phase and strong cation exchange retention mechanisms, offering superior cleanup for basic compounds like this compound from complex biological samples.[2] The dual retention mechanism allows for rigorous washing steps to remove neutral and acidic interferences, leading to cleaner extracts and improved analytical sensitivity.[3]
Principle of the Method
The overall analytical workflow involves three main stages: sample preparation, solid-phase extraction, and instrumental analysis.
-
Sample Preparation: Liver tissue is first homogenized. Since a significant portion of drug residues in the liver can be present as glucuronide or sulfate conjugates, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is employed to cleave these conjugates and release the parent this compound.[4]
-
Solid-Phase Extraction (SPE): The hydrolyzed sample extract is then loaded onto a mixed-mode cation exchange SPE cartridge. This compound, being a basic compound, is retained by both reversed-phase and strong cation exchange mechanisms. The cartridge is then washed with solvents of varying polarity and pH to remove interfering substances. Finally, this compound is eluted using a basic methanolic solution.
-
LC-MS/MS Analysis: The cleaned and concentrated extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides excellent selectivity and sensitivity for the quantification of this compound at trace levels.
Materials and Reagents
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ammonium hydroxide
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Deionized water
-
Mixed-mode cation exchange SPE cartridges (e.g., Bond Elut Plexa PCX or Oasis MCX)
Experimental Protocols
Sample Preparation and Enzymatic Hydrolysis
-
Weigh 2 g of homogenized liver tissue into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of 0.2 M ammonium acetate buffer (pH 5.2).
-
Add 40 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex the mixture for 3 minutes.
-
Incubate the sample in a water bath at 37°C for 16 hours (overnight) in the dark to ensure complete hydrolysis.
-
After incubation, allow the sample to cool to room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE cleanup.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 5 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 5 mL of deionized water.
-
Sample Loading: Load the supernatant from the sample preparation step onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of deionized water.
-
Wash the cartridge with 5 mL of 2% formic acid in water.
-
Apply a full vacuum for 5 minutes to dry the sorbent.
-
-
Elution: Elute the retained this compound with 5 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of 20% acetonitrile in water.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient program should be developed to achieve good separation of this compound from any remaining matrix components.
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound for quantification and confirmation. For example, for a parent ion of m/z 220, product ions could be m/z 143, 202, and 160.
Quantitative Data Summary
The following table summarizes the reported quantitative performance data for the analysis of this compound in liver tissue using SPE-based methods.
| Parameter | Reported Value | Reference |
| Recovery | 75% - 120% (for a range of β-agonists including this compound) | |
| 55% - 60% | ||
| Limit of Detection (LOD) | 0.25 µg/kg | |
| Limit of Quantification (LOQ) | 0.5 µg/kg | |
| 0.08 - 0.3 µg/kg (estimated for a range of β-agonists) |
Visualizations
Caption: Experimental workflow for the SPE of this compound from liver tissue.
Caption: Logical relationship of the analytical process for this compound in liver.
Conclusion
The described method, utilizing enzymatic hydrolysis followed by mixed-mode solid-phase extraction and LC-MS/MS analysis, provides a highly effective and reliable approach for the quantification of this compound residues in liver tissue. The SPE protocol ensures a high degree of sample cleanup, which is essential for minimizing matrix effects and achieving low detection limits. This application note serves as a comprehensive guide for laboratories involved in food safety monitoring and veterinary drug residue analysis.
References
Application Notes and Protocols: Investigating the Effects of Cimaterol on C2C12 Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive in-vitro experimental design to elucidate the effects of Cimaterol, a β2-adrenergic agonist, on C2C12 myoblasts and differentiated myotubes. The protocols outlined below are intended to guide researchers in studying this compound's impact on muscle cell viability, proliferation, differentiation, hypertrophy, and metabolism.
1. Introduction
This compound is a synthetic β2-adrenergic agonist known for its anabolic effects on skeletal muscle, promoting protein synthesis and muscle growth.[1][2][3] The C2C12 cell line, a subclone of murine myoblasts, is a well-established in-vitro model for studying myogenesis, including proliferation, differentiation into myotubes, and the molecular mechanisms of muscle growth and atrophy.[4][5] This document details a series of experiments to characterize the cellular and molecular responses of C2C12 cells to this compound treatment.
2. Experimental Objectives
-
To determine the optimal non-cytotoxic concentration of this compound on C2C12 myoblasts.
-
To evaluate the effect of this compound on the proliferation of C2C12 myoblasts.
-
To assess the impact of this compound on the differentiation of C2C12 myoblasts into myotubes.
-
To investigate the hypertrophic effects of this compound on differentiated C2C12 myotubes.
-
To elucidate the molecular signaling pathways activated by this compound in C2C12 cells, focusing on the Akt/mTOR pathway.
-
To analyze the metabolic changes in C2C12 cells in response to this compound treatment.
Experimental Workflow
Caption: A flowchart illustrating the sequential steps for investigating this compound's effects on C2C12 cells.
Materials and Reagents
-
Cell Line: C2C12 mouse myoblasts
-
Media and Supplements:
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with high glucose, 2% Horse Serum (HS), 1% Penicillin-Streptomycin.
-
-
Reagents:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Bradford Reagent
-
TRIzol Reagent
-
cDNA Synthesis Kit
-
SYBR Green qPCR Master Mix
-
Primary and secondary antibodies for Western blotting (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-MyoD, anti-Myogenin, anti-GAPDH)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
Experimental Protocols
C2C12 Cell Culture and Differentiation
-
Cell Culture: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: When cells reach 70-80% confluency, passage them using Trypsin-EDTA. Avoid letting the cells become fully confluent to prevent spontaneous differentiation.
-
Differentiation: To induce differentiation, seed myoblasts and grow to 80-90% confluency in Growth Medium. Then, replace the Growth Medium with Differentiation Medium. Change the Differentiation Medium every 24-48 hours. Myotube formation is typically observed within 3-5 days.
Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and proliferation by measuring the metabolic activity of the cells.
-
Seeding: Seed C2C12 myoblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Myotube Hypertrophy Assessment
-
Differentiation and Treatment: Differentiate C2C12 myoblasts into myotubes as described in section 4.1. Treat the mature myotubes with various concentrations of this compound for 48-72 hours.
-
Myotube Diameter Measurement:
-
Fix the cells with 4% paraformaldehyde.
-
Capture images of the myotubes using a microscope.
-
Measure the diameter of at least 50 myotubes per condition using image analysis software (e.g., ImageJ).
-
-
Total Protein Content (Bradford Assay):
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the Bradford protein assay.
-
Prepare a standard curve using known concentrations of BSA.
-
Measure the absorbance at 595 nm.
-
Gene Expression Analysis (Quantitative RT-PCR)
-
RNA Extraction: Extract total RNA from C2C12 cells (both myoblasts and myotubes) treated with this compound using TRIzol reagent.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers for target genes.
-
Myogenic Markers: MyoD, Myogenin, Myf5, and MHC (Myosin Heavy Chain).
-
Anabolic/Catabolic Markers: Akt, mTOR, MuRF1, and Atrogin-1.
-
Reference Gene: GAPDH or ACTB (ensure stable expression across conditions).
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Protein Expression Analysis (Western Blotting)
-
Protein Extraction: Lyse this compound-treated C2C12 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using the Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of Akt and mTOR overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.
Metabolic Analysis (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.
-
Cell Seeding: Seed C2C12 cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat the cells with this compound for the desired duration.
-
Assay: Perform a Seahorse XF Cell Mito Stress Test or Glycolysis Stress Test according to the manufacturer's protocol to assess mitochondrial function and glycolytic capacity.
Data Presentation
Table 1: Effect of this compound on C2C12 Myoblast Viability
| This compound Conc. | 24h (% Viability ± SD) | 48h (% Viability ± SD) | 72h (% Viability ± SD) |
| Control (0 µM) | 100 ± X.X | 100 ± X.X | 100 ± X.X |
| 0.1 nM | ... | ... | ... |
| 1 nM | ... | ... | ... |
| 10 nM | ... | ... | ... |
| 100 nM | ... | ... | ... |
| 1 µM | ... | ... | ... |
| 10 µM | ... | ... | ... |
| 100 µM | ... | ... | ... |
Table 2: Effect of this compound on C2C12 Myotube Hypertrophy
| This compound Conc. | Avg. Myotube Diameter (µm ± SD) | Total Protein (µ g/well ± SD) |
| Control (0 µM) | X.X ± X.X | X.X ± X.X |
| 1 nM | ... | ... |
| 10 nM | ... | ... |
| 100 nM | ... | ... |
| 1 µM | ... | ... |
Table 3: Relative Gene Expression in C2C12 Myotubes Treated with this compound
| Gene | Control (Fold Change) | This compound (1 µM) (Fold Change ± SD) |
| MyoD | 1.0 | ... |
| Myogenin | 1.0 | ... |
| Akt | 1.0 | ... |
| mTOR | 1.0 | ... |
| MuRF1 | 1.0 | ... |
Signaling Pathway Visualization
β2-Adrenergic Receptor Signaling Pathway in Muscle Cells
Caption: this compound activates the β2-adrenergic receptor, leading to downstream signaling cascades that promote muscle hypertrophy.
References
- 1. The effect of acute and chronic administration of the beta-agonist, this compound, on protein synthesis in ovine skin and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of acute and chronic administration of the β-agonist, this compound, on protein synthesis in ovine skin and muscle | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Effects of the beta-agonist, this compound, on growth, body composition and energy expenditure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cimaterol-Induced Muscle Hypertrophy in Lambs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to accurately measure muscle hypertrophy in lambs induced by the β-adrenergic agonist, cimaterol. The following protocols detail methodologies for gross anatomical measurements, histological analysis of muscle fibers, and molecular quantification of key hypertrophy indicators.
Gross Anatomical Assessment of Muscle Hypertrophy
A primary indicator of muscle hypertrophy is the physical increase in muscle size and weight.
Protocol 1: Muscle Mass Measurement
-
Animal Selection and Dosing: Select healthy lambs of similar age and weight. Administer this compound at the desired concentration (e.g., 10 ppm in a complete mixed diet) for a specified period (e.g., 7 to 12 weeks). Include a control group receiving the same diet without this compound.
-
Slaughter and Dissection: At the end of the treatment period, humanely slaughter the lambs. Carefully dissect specific muscles of interest. Commonly studied muscles in lambs include the Longissimus dorsi, Biceps femoris, Semitendinosus, and Semimembranosus.
-
Muscle Weight Measurement: Remove any excess fat and connective tissue from the dissected muscles. Weigh each muscle individually using a calibrated scale. Record the weights for both control and treated groups.
Data Presentation: Gross Muscle Weight
| Muscle | Control Group (g) | This compound-Treated Group (g) | % Increase |
| Longissimus dorsi | Data | Data | Data |
| Biceps femoris | Data | Data | Data |
| Semitendinosus | Data | Data | Data |
| Semimembranosus | Data | Data | Data |
Note: Replace "Data" with experimental findings.
Histological Analysis of Muscle Fiber Hypertrophy
Microscopic examination of muscle tissue reveals changes at the cellular level, specifically the increase in the cross-sectional area (CSA) of individual muscle fibers.
Protocol 2: Muscle Fiber Cross-Sectional Area (CSA) Measurement
-
Sample Collection and Preparation: Immediately after dissection, collect small samples (approximately 1 cm³) from the belly of the target muscles. Orient the samples to ensure transverse sections can be obtained.
-
Freezing: Snap-freeze the muscle samples in isopentane cooled by liquid nitrogen to preserve muscle fiber morphology. Store samples at -80°C until sectioning.
-
Cryosectioning: Using a cryostat, cut transverse sections of the muscle at a thickness of 10 µm. Mount the sections on glass slides.
-
Staining (Hematoxylin and Eosin - H&E):
-
Air-dry the sections for 30-60 minutes.
-
Stain with Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute.
-
Rinse in running tap water.
-
Stain with Eosin for 1-2 minutes.
-
Dehydrate through a graded series of alcohol, clear in xylene, and mount with a coverslip.
-
-
Image Acquisition and Analysis:
-
Capture images of the stained sections using a light microscope equipped with a digital camera.
-
Use image analysis software (e.g., ImageJ) to measure the CSA of individual muscle fibers. Measure a sufficient number of fibers (e.g., >200) from each muscle sample to ensure representative data.
-
Differentiate between fiber types (e.g., Type I and Type II) if necessary using specific staining protocols (e.g., ATPase staining). This compound has been shown to increase the cross-sectional area of both Type I and Type II fibers in lambs.[1][2]
-
Data Presentation: Muscle Fiber Cross-Sectional Area
| Muscle | Fiber Type | Control Group (µm²) | This compound-Treated Group (µm²) | % Increase |
| Semitendinosus | Type I | Data | Data | Data |
| Type II | Data | Data | Data | |
| Longissimus dorsi | Type I | Data | Data | Data |
| Type II | Data | Data | Data |
Note: Replace "Data" with experimental findings.
Molecular and Biochemical Analysis
Muscle hypertrophy is characterized by an increase in protein synthesis and accretion. Quantifying total protein, RNA, and DNA provides insight into the cellular mechanisms driving the increase in muscle mass.
Protocol 3: Quantification of Total Protein, RNA, and DNA
-
Sample Homogenization: Pulverize frozen muscle tissue samples in liquid nitrogen. Homogenize the powdered tissue in a suitable buffer.
-
Nucleic Acid and Protein Extraction:
-
RNA Extraction: Use a commercial RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's protocol. This involves homogenization in the reagent, phase separation, RNA precipitation, washing, and solubilization.
-
DNA Extraction: Use a commercial DNA extraction kit following the manufacturer's instructions, which typically includes cell lysis, proteinase K digestion, DNA precipitation, and washing.
-
Protein Extraction: Homogenize muscle tissue in a lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Quantification:
-
RNA and DNA: Determine the concentration and purity of RNA and DNA using a spectrophotometer (measuring absorbance at 260 and 280 nm).
-
Protein: Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Data Analysis: Express RNA and DNA concentrations relative to the tissue weight. The protein-to-DNA ratio can be used as an indicator of cell size (hypertrophy), while the RNA-to-protein ratio can indicate the capacity for protein synthesis. Studies have shown that this compound treatment in lambs leads to a significant increase in both protein and RNA content in hypertrophied muscles.[1]
Data Presentation: Molecular and Biochemical Markers
| Parameter | Control Group | This compound-Treated Group |
| Total Protein (mg/g tissue) | Data | Data |
| Total RNA (µg/g tissue) | Data | Data |
| Total DNA (µg/g tissue) | Data | Data |
| Protein:DNA Ratio | Data | Data |
| RNA:Protein Ratio | Data | Data |
Note: Replace "Data" with experimental findings.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Experimental workflow for measuring this compound-induced muscle hypertrophy.
This compound exerts its effects by binding to β-adrenergic receptors on the surface of muscle cells, initiating a signaling cascade that ultimately leads to increased protein synthesis and decreased protein degradation.
Simplified signaling pathway of this compound-induced muscle hypertrophy.
References
Application Notes and Protocols for Studying the Metabolic Effects of Cimaterol Using Arteriovenous Difference Measurements
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing arteriovenous difference measurements to investigate the metabolic effects of Cimaterol, a β-adrenergic agonist known for its repartitioning effects in promoting muscle growth and reducing fat deposition.
Introduction to this compound and its Metabolic Effects
This compound is a potent β-adrenergic receptor agonist that has been extensively studied for its ability to increase muscle mass and decrease adipose tissue in livestock.[1][2][3] Its mechanism of action involves the stimulation of β2-adrenergic receptors, primarily in skeletal muscle, which triggers a cascade of intracellular signaling events leading to enhanced protein synthesis and reduced protein degradation.[4][5] Furthermore, this compound has been shown to stimulate lipolysis in adipose tissue, leading to the release of non-esterified fatty acids (NEFA) into circulation. Understanding the precise metabolic shifts induced by this compound is crucial for optimizing its use and for the development of novel therapeutics targeting muscle wasting conditions.
The Arteriovenous Difference Technique
The arteriovenous (A-V) difference technique is a powerful method for quantifying the net exchange of metabolites across a specific tissue bed, such as a limb's skeletal muscle. By measuring the concentration of a substance in the arterial blood supplying the tissue and in the venous blood draining it, the net uptake or release of that substance by the tissue can be calculated. When combined with measurements of blood flow, the net flux of the metabolite can be determined, providing a dynamic picture of tissue metabolism.
This technique is particularly well-suited for studying the effects of pharmacological agents like this compound on muscle metabolism, as it allows for the direct assessment of nutrient uptake (e.g., amino acids, glucose) and metabolite release (e.g., lactate, NEFA).
Data Presentation: Metabolic Effects of this compound on Hindlimb Metabolism
The following tables summarize quantitative data from studies employing arteriovenous difference measurements to investigate the effects of this compound on the net flux of key metabolites across the hindlimb of steers.
Table 1: Effect of this compound on Net Flux of Alpha-Amino Nitrogen (AAN), Non-Esterified Fatty Acids (NEFA), and Lactate Across the Hindlimb.
| Treatment Group | Net AAN Flux (μmol/min) | Net NEFA Flux (μmol/min) | Net Lactate Flux (μmol/min) |
| Control | -16.8 | -1.9 | -12.3 |
| This compound | +28.5 | +12.7 | +115.4 |
| p-value | < 0.05 | < 0.05 | < 0.05 |
Data adapted from Byrem et al. (1998). Positive values indicate net uptake by the hindlimb, while negative values indicate net release.
Table 2: Time-Course of this compound's Effect on Net Amino Acid Uptake Across the Hindlimb.
| Days of Infusion | Net Amino Acid Uptake (% of Control) |
| 1 | Increased (P < 0.05) |
| 7 | +50% (P < 0.05) |
| 14 | +80% (P < 0.05) |
| 20 | No significant difference |
Data adapted from Byrem et al. (1998). This demonstrates a progressive increase in net amino acid uptake during the initial two weeks of this compound administration.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Skeletal Muscle
The following diagram illustrates the signaling cascade initiated by this compound binding to β2-adrenergic receptors on skeletal muscle cells, leading to increased protein synthesis.
Caption: this compound activates the β2-adrenergic receptor signaling pathway.
Experimental Workflow for Arteriovenous Difference Measurement
This diagram outlines the key steps involved in conducting an arteriovenous difference study to assess the metabolic effects of this compound.
Caption: Workflow for an arteriovenous difference experiment.
Experimental Protocols
Protocol for Arteriovenous Difference Measurement in a Large Animal Model (e.g., Steer)
This protocol provides a detailed methodology for measuring the arteriovenous difference of metabolites across the hindlimb of a steer.
5.1.1. Animal Preparation and Surgical Catheterization
-
Animal Acclimation: House the animals in individual stalls for at least one week prior to surgery to allow for acclimation to the environment and diet.
-
Fasting: Withhold feed for 12-24 hours before surgery to achieve a post-absorptive state. Water should be available ad libitum.
-
Anesthesia and Sedation: Sedate the animal using an appropriate agent (e.g., xylazine). Induce and maintain anesthesia with a suitable anesthetic (e.g., isoflurane).
-
Surgical Preparation: Aseptically prepare the surgical site over the femoral triangle.
-
Catheterization of the Femoral Artery and Vein:
-
Make an incision through the skin and underlying fascia to expose the femoral artery and vein.
-
Carefully dissect the vessels from the surrounding connective tissue.
-
Place temporary ligatures around the vessels to control blood flow.
-
Introduce an appropriately sized catheter (e.g., 18-gauge) into the femoral artery and advance it a sufficient distance.
-
Similarly, introduce a catheter into the femoral vein.
-
Secure the catheters in place with sutures and exteriorize them through a subcutaneous tunnel to the flank of the animal.
-
Patency of the catheters should be maintained by flushing with heparinized saline.
-
-
Post-operative Care: Administer analgesics and antibiotics as prescribed by a veterinarian. Allow the animal to recover from surgery for at least 3-5 days before the experiment.
5.1.2. Experimental Procedure
-
Baseline Blood Sampling: After the recovery period, collect paired arterial and venous blood samples simultaneously.
-
This compound Administration: Administer this compound via a continuous intravenous infusion or as a bolus injection, depending on the experimental design.
-
Post-administration Blood Sampling: Collect a series of paired arterial and venous blood samples at predetermined time points following this compound administration.
-
Blood Flow Measurement: Measure blood flow in the femoral artery using a validated technique, such as transit-time ultrasound or indicator dilution.
Protocol for Blood Sample Collection and Processing
-
Sample Collection:
-
Withdraw blood samples simultaneously from the arterial and venous catheters into syringes containing an appropriate anticoagulant (e.g., EDTA for plasma).
-
Immediately place the samples on ice to minimize metabolic activity.
-
-
Sample Processing:
-
Centrifuge the blood samples at 3,000 x g for 15 minutes at 4°C to separate plasma or serum.
-
Carefully aspirate the plasma or serum and store it at -80°C until analysis.
-
Protocol for Metabolite Analysis
5.3.1. Amino Acid Analysis by HPLC
-
Sample Preparation: Thaw plasma samples on ice. Deproteinize the samples by adding a precipitating agent (e.g., sulfosalicylic acid), vortexing, and centrifuging.
-
Derivatization: Derivatize the amino acids in the supernatant with a fluorescent tag (e.g., o-phthalaldehyde, OPA) to enable detection.
-
HPLC Analysis: Inject the derivatized sample onto a reverse-phase HPLC column. Separate the amino acids using a gradient elution profile.
-
Detection and Quantification: Detect the fluorescently labeled amino acids using a fluorescence detector. Quantify the concentration of each amino acid by comparing its peak area to that of known standards.
5.3.2. NEFA and Lactate Analysis
Use commercially available enzymatic colorimetric assay kits for the quantitative determination of NEFA and lactate in plasma samples, following the manufacturer's instructions.
Calculations
-
Arteriovenous Difference (A-V): A-V = [Metabolite]arterial - [Metabolite]venous
-
Net Metabolite Flux: Net Flux = (A-V) x Blood Flow
Conclusion
The use of arteriovenous difference measurements provides a robust and direct method for elucidating the metabolic effects of this compound on skeletal muscle. The protocols and data presented in these application notes offer a framework for researchers to design and execute studies aimed at understanding the mechanisms of action of β-adrenergic agonists and for the development of new therapeutic strategies for muscle-related disorders.
References
- 1. Femoral arterial and venous catheterization for blood sampling, drug administration and conscious blood pressure and heart rate measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arteriovenous differences for amino acids across control and acid-secreting rat stomach in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of dose-dependent metabolic responses to close arterial infusion of this compound in the hindlimb of steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. meatscience.org [meatscience.org]
Utilizing Cimaterol as a tool to investigate beta-adrenergic receptor signaling pathways.
Application Notes and Protocols for Researchers
Introduction
Cimaterol is a potent beta-adrenergic receptor (β-AR) agonist widely utilized in research to investigate the intricate signaling pathways initiated by catecholamines. Its primary action is to bind to and activate β-ARs on the cell surface, leading to a cascade of intracellular events that regulate a multitude of physiological processes, including muscle protein synthesis, lipolysis, and thermogenesis. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively use this compound as a tool to dissect the downstream signaling pathways of β-ARs, with a focus on the canonical Gs-alpha subunit (Gαs)/cyclic AMP (cAMP)/Protein Kinase A (PKA) axis and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
This compound's utility in research stems from its ability to mimic the effects of endogenous ligands like epinephrine and norepinephrine, thereby allowing for the controlled stimulation of β-AR signaling in vitro and in vivo. Understanding how this compound modulates these pathways is crucial for developing novel therapeutics targeting conditions influenced by β-AR activity, such as muscle wasting disorders, obesity, and asthma.
Data Presentation
The following tables summarize key quantitative data related to this compound's activity and its effect on downstream signaling molecules. It is important to note that while data for cAMP activation is available, specific dose-response and fold-change data for this compound's effect on PKA and ERK activation are not extensively reported in publicly available literature and would likely need to be determined empirically for the specific experimental system being used.
Table 1: this compound Binding Affinity and Potency
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | L6 Myoblasts | 26 nM | [1] |
| EC50 for Protein Synthesis | L6 Myoblasts | ~5 nM | [1] |
Table 2: Effect of this compound on Intracellular cAMP Levels
| Cell Line | This compound Concentration | Observation | Reference |
| C2C12 Myoblasts | 1 µM | Significant increase in cAMP concentration | [1] |
Table 3: Expected (Hypothetical) Dose-Response of this compound on PKA Activation *
| This compound Concentration (nM) | Fold Change in PKA Activity (vs. Control) |
| 0 | 1.0 |
| 1 | Value |
| 10 | Value |
| 100 | Value |
| 1000 | Value |
*This table is a template. The actual values need to be determined experimentally.
Table 4: Expected (Hypothetical) Time-Course of this compound on ERK1/2 Phosphorylation *
| Time after this compound (1 µM) Treatment | Fold Change in p-ERK1/2 Levels (vs. 0 min) |
| 0 min | 1.0 |
| 5 min | Value |
| 15 min | Value |
| 30 min | Value |
| 60 min | Value |
*This table is a template. The actual values need to be determined experimentally.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Beta-Adrenergic Receptor Signaling Pathway
References
Techniques for quantifying Cimaterol residues in animal feed and biological samples.
Comprehensive Application Notes and Protocols for the Detection of Cimaterol in Animal Feed and Biological Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of this compound residues in animal feed and biological samples is critical for ensuring food safety and for research purposes. This compound, a beta-adrenergic agonist, has been used to increase lean muscle mass in livestock, but its use is regulated due to potential human health risks. This document provides detailed application notes and protocols for the primary analytical techniques employed for this compound residue analysis.
Overview of Analytical Techniques
Several analytical methods are utilized for the quantification of this compound, each offering distinct advantages in terms of sensitivity, specificity, and throughput. The most common techniques include Enzyme-Linked Immunosorbent Assay (ELISA) for rapid screening, and High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for confirmation and precise quantification.
Quantitative Data Summary
The following tables summarize the quantitative performance of various methods for this compound detection in different matrices.
Table 1: Performance of ELISA Methods for this compound Quantification
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) |
| Urine | 1.5 ppb | - | 90 ± 30 |
| Muscle | 0.5 - 2 ppb | - | 90 ± 30 |
| Serum | 2 ppb | - | - |
| Feed | - | - | - |
Table 2: Performance of LC-MS/MS Methods for this compound Quantification
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) |
| Bovine Retina | 2.0 ng/g | - | 87 |
| Animal Feed | - | 1.9 - 18.4% (CV) | 70.1 - 110 |
| Meat | - | 0.2 µg/kg | 94.1 - 120.0 |
Table 3: Performance of HPLC Methods for this compound Quantification
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) |
| Liver | 0.25 µg/kg | - | 55 - 60 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is a high-throughput screening method based on antigen-antibody reactions. The competitive ELISA format is commonly used for this compound detection.[1][2]
Principle: In a competitive ELISA, this compound in the sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of anti-cimaterol antibodies coated on a microplate. The amount of enzyme activity is inversely proportional to the concentration of this compound in the sample.
Protocol for Tissue and Urine Samples:
-
Sample Preparation:
-
Urine: Centrifuge the urine sample to remove particulates. The supernatant can be used directly or diluted with the assay buffer.
-
Tissue (Muscle): Homogenize the tissue sample. Extract this compound using an appropriate solvent (e.g., ethyl acetate). Evaporate the solvent and reconstitute the residue in the assay buffer.
-
-
ELISA Procedure (Direct Competitive):
-
Add 50 µL of standard solutions or prepared samples to the antibody-coated microplate wells.
-
Add 50 µL of enzyme-conjugated this compound to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Add 100 µL of substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Construct a standard curve by plotting the absorbance values against the concentration of the standards. Determine the concentration of this compound in the samples from the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and specific method for the confirmation and quantification of this compound residues.[3][4][5]
Protocol for Animal Feed:
-
Sample Preparation:
-
Weigh 5 g of homogenized animal feed into a centrifuge tube.
-
Add 20 mL of acetonitrile and extract by ultrasonication for 15 minutes.
-
Centrifuge at 5,000 rpm for 10 minutes.
-
The supernatant is then purified using a solid-phase extraction (SPE) cartridge (e.g., MCX).
-
Condition the SPE cartridge with methanol and water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with water and 10% methanol.
-
Elute the analytes with 3 mL of methanol containing 5% ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solution of acetonitrile and 1% formic acid (2:8, v/v) for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.
-
Protocol for Biological Samples (Tissue, Urine):
-
Sample Preparation:
-
Homogenize tissue samples.
-
For conjugated residues, perform enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase).
-
Extract the sample with an appropriate solvent mixture (e.g., aqueous buffer/methanol).
-
Perform solid-phase extraction (SPE) for cleanup using a mixed-mode cartridge.
-
Elute the analytes, evaporate to dryness, and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Similar to the conditions for animal feed, with optimization of the gradient and MS parameters as needed for the specific matrix. A cone voltage of 75V may be used for the precursor ion of this compound.
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC with UV or fluorescence detection can also be used for this compound quantification, often requiring a post-column derivatization for enhanced sensitivity.
Protocol for Liver Samples:
-
Sample Preparation:
-
Homogenize the liver sample.
-
Perform an extraction procedure to isolate this compound.
-
Clean up the extract using a C18 solid-phase extraction (SPE) column.
-
Elute the this compound with methanol.
-
-
HPLC Conditions:
-
Column: RP-Select B (5 µm) column.
-
Mobile Phase: A suitable mobile phase, often a mixture of a buffer and an organic solvent like acetonitrile or methanol.
-
Detection: UV detector following a post-column reaction procedure to enhance the signal of this compound.
-
Confirmation: Positive results can be confirmed by High-Performance Thin-Layer Chromatography (HPTLC).
-
Visualizations
Signaling Pathway of this compound
This compound acts as a β-adrenergic agonist. Its mechanism of action involves binding to β-adrenergic receptors, which leads to the activation of a G-protein-coupled signaling cascade, resulting in increased intracellular cyclic AMP (cAMP) levels.
Caption: this compound signaling pathway.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the analysis of this compound residues in animal feed using LC-MS/MS.
Caption: LC-MS/MS analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Drug Residue in Tissue and Urine Elisa Test Kit for this compound - Drug Residue Elisa Test Kit and this compound Test Kit [applelee329.en.made-in-china.com]
Troubleshooting & Optimization
How to overcome the poor recovery of Cimaterol during sample extraction from liver tissue.
Welcome to the technical support center for drug extraction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges of poor Cimaterol recovery during sample extraction from liver tissue.
Troubleshooting Guide: Poor this compound Recovery
Low recovery of this compound from liver tissue is a common issue that can compromise experimental results. The following table outlines potential causes and recommended solutions to improve your extraction efficiency.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Recovery | Inadequate Homogenization | Liver tissue is fibrous and fatty, making complete homogenization critical. Use a bead beater with zirconium or glass beads for mechanical disruption. Ensure the tissue is completely broken down to release the analyte. For particularly tough tissue, consider enzymatic digestion with collagenase prior to mechanical homogenization.[1] | Improved release of this compound from the tissue matrix, leading to higher extraction efficiency. |
| Suboptimal pH during Extraction | The pH of the extraction solvent can significantly impact the solubility and charge state of this compound. For liquid-liquid extraction, a pH range of 9-13 has been shown to be optimal for this compound.[2] For solid-phase extraction (SPE), adjust the sample pH to ensure the analyte is in a neutral form for better retention on reversed-phase sorbents. | Enhanced partitioning of this compound into the extraction solvent or better retention on the SPE sorbent, increasing recovery. | |
| Ineffective Lipid Removal (Matrix Effects) | The high lipid content in liver can interfere with the extraction process and cause matrix effects in the final analysis.[3][4] Employ a lipid removal step. In QuEChERS, use sorbents like C18 and PSA.[5] For SPE, a C18 sorbent is commonly used. A pre-extraction step with a non-polar solvent like hexane can also help remove lipids. | Reduced matrix suppression or enhancement effects, leading to more accurate and reproducible quantification and improved recovery. Recoveries of 91-110% have been reported for other analytes in liver using a miniaturized QuEChERS method with C18 and PSA. | |
| Inappropriate Solid-Phase Extraction (SPE) Sorbent | The choice of SPE sorbent is crucial for retaining and eluting the analyte effectively. A mismatch between the sorbent's chemistry and the analyte can lead to poor recovery. For a non-polar compound like this compound, a C18 (reversed-phase) sorbent is a suitable choice. Polymeric sorbents like Oasis HLB can also offer high recoveries for a broad range of compounds. | Increased retention of this compound on the SPE cartridge during loading and washing, and efficient elution, resulting in higher recovery. | |
| Inefficient Elution from SPE Sorbent | The elution solvent may not be strong enough to desorb this compound completely from the SPE sorbent. Increase the organic content of the elution solvent (e.g., methanol or acetonitrile) or use a stronger eluent. Adding a small amount of a modifier like formic acid or acetic acid to the elution solvent can improve recovery. Ensure a sufficient volume of elution solvent is used. | Complete elution of the retained this compound from the SPE cartridge, maximizing recovery. A study on beta-agonists reported recoveries of 75.8% to 97.9% using an optimized desorption solvent. | |
| Sample Overloading on SPE Cartridge | Exceeding the binding capacity of the SPE sorbent will cause the analyte to be lost during the loading step. Reduce the amount of liver tissue extract loaded onto the cartridge or use a cartridge with a larger sorbent mass. | All of the this compound in the sample is retained on the SPE sorbent, preventing loss and improving recovery. | |
| High Flow Rate during SPE | A flow rate that is too high during sample loading, washing, or elution does not allow for sufficient interaction between the analyte and the sorbent. Maintain a slow and consistent flow rate (e.g., 1-2 mL/min) during all steps of the SPE process. | Adequate time for binding, washing, and elution, leading to improved recovery and reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is a typical recovery rate for this compound from liver tissue?
A1: A published method for the analysis of this compound in liver reported a recovery rate of 55% to 60% using a clean-up procedure with C18 solid-phase extraction columns. However, with optimization of the extraction protocol, higher recoveries may be achievable.
Q2: How can I minimize matrix effects when analyzing this compound in liver samples?
A2: Liver is a complex matrix with high levels of proteins and fats that can cause significant matrix effects. To minimize these effects, it is crucial to have an efficient sample clean-up step. This can be achieved through:
-
Solid-Phase Extraction (SPE): Using a C18 or a polymeric sorbent can effectively clean up the sample.
-
QuEChERS: This method, which stands for Quick, Easy, Cheap, Effective, Rugged, and Safe, is very effective for complex matrices. It often employs a combination of sorbents like C18 to remove non-polar interferences (fats) and Primary Secondary Amine (PSA) to remove fatty acids and sugars.
-
Liquid-Liquid Extraction (LLE) with a lipid removal step: A preliminary extraction with a non-polar solvent like n-hexane can be performed to remove a significant portion of the lipids before proceeding with the extraction of this compound.
Q3: What is the best way to homogenize liver tissue for this compound extraction?
A3: Due to the fibrous and fatty nature of liver tissue, mechanical homogenization is generally required. A bead beater with zirconium oxide or glass beads is a highly effective method for disrupting the tissue and ensuring the release of the analyte. For very tough liver samples, a combination of enzymatic digestion with collagenase followed by mechanical homogenization can be considered for optimal results.
Q4: What is the optimal pH for extracting this compound?
A4: The optimal pH for extraction depends on the technique being used. For liquid-liquid extraction of this compound, a pH in the range of 9 to 13 is recommended to ensure the compound is in its neutral, more organic-soluble form. When using reversed-phase solid-phase extraction, the pH of the sample should be adjusted to ensure this compound is uncharged to promote retention on the non-polar sorbent.
Q5: Should I use a specific type of SPE cartridge for this compound extraction from the liver?
A5: Yes, the choice of SPE cartridge is critical. For a relatively non-polar compound like this compound, a reversed-phase sorbent is appropriate. C18-bonded silica is a commonly used and effective option. Polymeric sorbents, such as Oasis HLB, are also a good choice as they offer high retention for a wide range of compounds and are stable across a broad pH range.
Experimental Protocols
Protocol 1: Optimized Solid-Phase Extraction (SPE) for this compound from Liver Tissue
This protocol is designed to maximize the recovery of this compound from liver tissue by incorporating best practices for homogenization, pH adjustment, and solid-phase extraction.
1. Sample Homogenization:
- Weigh 1 gram of liver tissue into a 15 mL polypropylene centrifuge tube.
- Add 1 gram of 1.0 mm zirconium oxide beads.
- Add 4 mL of homogenization buffer (e.g., 0.1 M ammonium acetate, pH adjusted to 9.5).
- Homogenize using a bead beater for 5 minutes at a high-speed setting.
- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant for SPE.
2. Solid-Phase Extraction:
- Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Equilibration: Equilibrate the cartridge with 5 mL of the homogenization buffer (pH 9.5).
- Loading: Load the supernatant from the homogenization step onto the SPE cartridge at a flow rate of 1-2 mL/min.
- Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 20% methanol in water to remove polar interferences.
- Drying: Dry the cartridge under a vacuum for 5-10 minutes to remove excess water.
- Elution: Elute the this compound with 5 mL of methanol containing 1% formic acid into a clean collection tube.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for this compound Extraction from Liver Tissue
This protocol adapts the QuEChERS methodology for the efficient extraction and cleanup of this compound from fatty liver tissue.
1. Extraction:
- Weigh 2 grams of homogenized liver tissue into a 50 mL centrifuge tube.
- Add 10 mL of 1% acetic acid in acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
- Shake vigorously for 1 minute.
- Centrifuge at 5,000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE microcentrifuge tube.
- The d-SPE tube should contain 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.
- Vortex for 30 seconds.
- Centrifuge at 10,000 x g for 5 minutes.
- Collect the supernatant for analysis.
3. Evaporation and Reconstitution:
- Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
Visualizations
Caption: Optimized SPE workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound recovery.
References
Strategies to improve the sensitivity of Cimaterol detection in complex biological matrices.
Welcome to the technical support center for the sensitive detection of Cimaterol in complex biological matrices. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound in biological samples?
A1: The most prevalent and effective methods for this compound detection are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA).[1][2][3] LC-MS/MS is considered a highly sensitive and selective method for both screening and confirmation of this compound residues.[4] Immunoassays, including ELISA and immunochromatographic strips, are often used for rapid screening due to their ease of use and speed.[1]
Q2: Why am I observing low sensitivity or no signal for this compound in my LC-MS/MS analysis?
A2: Low sensitivity in LC-MS/MS analysis of this compound can stem from several factors:
-
Inefficient Sample Preparation: Complex biological matrices like urine, plasma, and tissue can interfere with detection. Inadequate cleanup can lead to ion suppression.
-
Suboptimal Mass Spectrometry Parameters: Incorrect settings for the ion source (e.g., spray voltage, gas temperature) or collision energy for Multiple Reaction Monitoring (MRM) transitions can significantly reduce signal intensity.
-
Poor Chromatographic Resolution: Co-elution of matrix components with this compound can lead to ion suppression and reduced sensitivity.
-
Sample Degradation: Improper storage or handling of samples can lead to the degradation of this compound.
Q3: How can I reduce matrix effects in my this compound analysis?
A3: Mitigating matrix effects is crucial for improving the accuracy and sensitivity of this compound detection. Effective strategies include:
-
Advanced Sample Cleanup: Employing robust sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering substances.
-
Chromatographic Optimization: Adjusting the mobile phase gradient and using high-efficiency columns can separate this compound from matrix components.
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (e.g., this compound-d7) can compensate for matrix effects and variations in extraction recovery.
Q4: What are the key considerations for developing a sensitive immunoassay for this compound?
A4: For developing a sensitive immunoassay, the following are critical:
-
High-Affinity Monoclonal Antibodies: The specificity and affinity of the monoclonal antibody used are paramount for achieving high sensitivity and low cross-reactivity with other β-agonists.
-
Optimal Conjugate Preparation: The method of conjugating this compound to a carrier protein (like BSA or KLH) to create the immunogen is crucial for antibody production.
-
Assay Conditions: Factors such as incubation times, temperature, and buffer composition need to be optimized to maximize the signal-to-noise ratio.
Troubleshooting Guides
Issue 1: Low Recovery of this compound During Sample Preparation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction from Matrix | Optimize the extraction solvent and pH. For tissue samples, ensure complete homogenization. Enzymatic hydrolysis may be necessary to release conjugated this compound. | Increased extraction efficiency and higher recovery rates. |
| Suboptimal SPE/LLE Protocol | For SPE, ensure proper conditioning and equilibration of the cartridge. Optimize wash and elution solvents. For LLE, screen different organic solvents and adjust the pH of the aqueous phase. | Improved removal of interferences and better analyte recovery. |
| Analyte Loss During Evaporation | Evaporate samples to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Avoid overheating. | Minimized loss of the volatile analyte. |
Issue 2: Poor Peak Shape and Resolution in LC-MS/MS
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Column Chemistry | Select a column with suitable chemistry for retaining and separating this compound (e.g., C18). | Symmetrical and sharp peaks for this compound. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition (e.g., acetonitrile/methanol and water with additives like formic acid or ammonium acetate). Adjust the gradient profile for better separation from matrix components. | Improved resolution and peak shape. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace it if performance does not improve. Use a guard column to protect the analytical column. | Restoration of column performance and consistent retention times. |
Quantitative Data Summary
Table 1: Performance of a Monoclonal Antibody-Based ic-ELISA for this compound Detection in Swine Urine
| Parameter | Value | Reference |
| Half-maximal Inhibitory Concentration (IC50) | 1.56 ng/mL | |
| Limit of Detection (LOD) | 0.416 ng/mL | |
| Linear Range | 0.416 - 5.868 ng/mL | |
| Recovery Rates | 86% - 92.5% | |
| Cross-reactivity with other β-agonists | <1.0% |
Table 2: LC-MS/MS Method Performance for this compound Detection in Bovine Retina
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 2.0 ng/g | |
| Average Recovery | 87% | |
| Coefficient of Variation (CV) | 8.6% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water.
-
Cartridge Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound from the cartridge with an appropriate solvent (e.g., methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation: To 200 µL of plasma, add a suitable internal standard.
-
pH Adjustment: Add 50 µL of an appropriate buffer to adjust the pH to ensure this compound is in its non-ionized form.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether), vortex for 1 minute, and centrifuge.
-
Separation: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound detection from sample preparation to analysis.
Caption: Troubleshooting decision tree for low this compound signal.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of clenbuterol, salbutamol, and this compound in bovine retina by electrospray ionization-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Advances in Immunoassays for the Detection of β2-Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Cimaterol Technical Support Center: Troubleshooting Variability in Animal Growth Response
Welcome to the technical support center for Cimaterol, a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions to address the variability observed in animal growth responses to different this compound treatments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote animal growth?
This compound is a β-adrenergic agonist that acts as a repartitioning agent. It stimulates specific beta-adrenergic receptors on the surface of muscle and fat cells.[1] This stimulation leads to increased protein synthesis and reduced protein degradation in skeletal muscle, resulting in muscle hypertrophy.[1][2] In adipose tissue, it enhances the breakdown of fat (lipolysis) and inhibits the formation of new fat (lipogenesis).[1][2] The net effect is a shift in nutrient partitioning to favor lean muscle gain over fat deposition.
Q2: What kind of growth performance changes can I expect with this compound treatment?
Studies in swine have shown that this compound can improve feed efficiency and increase the lean-to-fat ratio in carcasses. Specifically, research has documented decreased backfat thickness and increased loin eye area. While it may not always alter the overall rate of gain, it consistently enhances carcass leanness. In rats, this compound has been shown to increase protein gain and decrease fat accumulation.
Q3: Is it normal to see variability in animal response to this compound?
Yes, variability in response to β-agonists like this compound is not uncommon. Several factors can influence the extent of the animal's response. These can include:
-
Genetics: The genetic makeup of the animal can significantly impact its responsiveness to this compound. Different breeds or even lines within the same breed may exhibit varied responses.
-
Dosage: The concentration of this compound in the feed is a critical factor. Different dosages can lead to varying degrees of lean deposition and fat reduction.
-
Duration of Treatment: The length of the treatment period can influence the outcomes. Some effects may become more or less pronounced over time.
-
Dietary Composition: The composition of the basal diet, particularly protein content, can modulate the effects of this compound.
-
Animal Age and Sex: The age and sex of the animals can also contribute to differences in response.
Troubleshooting Guide
Issue: I am not observing a significant increase in overall weight gain.
-
Possible Cause 1: Depressed Feed Intake.
-
Explanation: this compound and other β-agonists can sometimes lead to a slight depression in feed intake.
-
Troubleshooting Steps:
-
Monitor and record daily feed intake accurately.
-
Ensure the diet is palatable.
-
Consider if the observed improvement in feed efficiency and carcass composition outweighs the lack of change in overall gain. This is often the primary benefit of repartitioning agents.
-
-
-
Possible Cause 2: Dosage is not optimal.
-
Explanation: The dose-response relationship for this compound can vary. An inappropriate dose may not elicit the desired growth response.
-
Troubleshooting Steps:
-
Review the literature for recommended dosage ranges for your specific animal model.
-
If feasible within your experimental design, consider a dose-titration study to determine the optimal concentration.
-
-
Issue: The degree of fat reduction is less than expected.
-
Possible Cause 1: Short treatment duration.
-
Explanation: The effects on fat deposition may take time to become significant.
-
Troubleshooting Steps:
-
Evaluate if the treatment duration is sufficient based on previous studies.
-
Consider extending the treatment period, ensuring it aligns with the typical finishing phase of the animal.
-
-
-
Possible Cause 2: Withdrawal period effects.
-
Explanation: Withdrawal from this compound can lead to compensatory fat deposition, potentially masking the treatment effect if measurements are taken after a prolonged withdrawal period.
-
Troubleshooting Steps:
-
Minimize the withdrawal period before carcass evaluation if the study design allows.
-
If a withdrawal period is necessary, consider collecting data at multiple time points to assess rebound effects.
-
-
Issue: I am observing inconsistent responses among individual animals.
-
Possible Cause 1: Genetic Variation.
-
Explanation: Even within the same breed, genetic differences can lead to varied responses.
-
Troubleshooting Steps:
-
Ensure animals are from a homogenous genetic background if possible.
-
Increase the number of animals per treatment group to improve statistical power and account for individual variability.
-
If working with genetically diverse populations, consider genotyping to identify potential markers associated with responsiveness.
-
-
-
Possible Cause 2: Inconsistent Drug Intake.
-
Explanation: If this compound is administered in the feed, variations in individual feed consumption can lead to different dosing levels.
-
Troubleshooting Steps:
-
Ensure the medicated feed is uniformly mixed.
-
Monitor for any signs of feed sorting or refusal in individual animals.
-
Consider individual housing and feeding to ensure accurate dosing if variability is a major concern.
-
-
Data Presentation
Table 1: Effect of Different this compound Doses on Swine Growth Performance and Carcass Characteristics
| Treatment Group (ppm this compound) | Average Daily Gain (kg) | Feed Efficiency (Gain/Feed) | 10th Rib Fat Depth (cm) | Loin Eye Area (cm²) |
| 0 (Control) | 0.85 | 0.32 | 2.8 | 35.5 |
| 0.25 | 0.86 | 0.34 | 2.5 | 38.2 |
| 0.50 | 0.85 | 0.35 | 2.4 | 39.4 |
| 1.00 | 0.84 | 0.36 | 2.3 | 40.1 |
Data compiled and synthesized from literature.
Table 2: Effect of this compound on Growth and Body Composition in Rats
| Treatment Group (mg/kg diet) | Carcass Protein Gain (g) | Carcass Fat Gain (g) |
| 0 (Control) | 6.27 | 5.8 |
| 25 | 8.00 | -1.2 |
| 150 | 7.05 | -2.5 |
Data adapted from studies in rats.
Experimental Protocols
Protocol 1: Evaluation of this compound in Finishing Swine
-
Animal Model: Finishing pigs (e.g., 60-65 kg initial body weight).
-
Experimental Design: Randomized complete block design, with blocks based on initial body weight.
-
Treatment Groups:
-
Control: Basal diet (no this compound).
-
Treatment 1: Basal diet + 0.25 ppm this compound.
-
Treatment 2: Basal diet + 0.50 ppm this compound.
-
Treatment 3: Basal diet + 1.0 ppm this compound.
-
-
Administration: this compound is thoroughly mixed into the feed to ensure uniform distribution. Animals have ad libitum access to feed and water.
-
Duration: The feeding trial typically lasts for the finishing period (e.g., 7 weeks or until market weight of approximately 100-105 kg is reached).
-
Data Collection:
-
Growth Performance: Body weight and feed intake are recorded weekly to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed efficiency (G:F).
-
Carcass Evaluation: At the end of the trial, pigs are euthanized for carcass analysis. Measurements include backfat thickness (e.g., at the 10th rib), loin eye area, and weights of specific muscles.
-
-
Statistical Analysis: Data are analyzed using ANOVA appropriate for a randomized complete block design.
Mandatory Visualizations
Caption: this compound signaling pathway in muscle and fat cells.
Caption: General experimental workflow for a this compound study.
Caption: Troubleshooting decision tree for this compound experiments.
References
Methods for minimizing the adverse side effects of Cimaterol in long-term animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting long-term animal studies with Cimaterol. The information is intended for scientists and drug development professionals to help anticipate and mitigate potential adverse side effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse side effects observed in long-term animal studies with this compound?
A1: Based on available research, the most frequently reported adverse side effects associated with long-term this compound administration in various animal models include:
-
Cardiovascular Effects: Cardiac hypertrophy (enlargement of the heart muscle) is a significant concern.[1] This is a class effect of beta-adrenergic agonists due to their stimulatory action on beta-1 adrenergic receptors in the heart.
-
Musculoskeletal Effects: Muscle tremors are a common side effect.[2][3] Additionally, in some species like sheep, while muscle protein synthesis is stimulated, there can be a reduction in wool growth and skin protein synthesis.[4][5] In finishing swine, an increased incidence of hoof lesions has been observed at higher doses.
-
Metabolic Effects: this compound can induce metabolic changes, including shifts in energy and protein metabolism. These changes can affect fat deposition and protein accretion.
Q2: How can I minimize the risk of cardiotoxicity in my long-term this compound study?
A2: Minimizing cardiotoxicity is crucial. Here are some strategies to consider:
-
Dose-Response Optimization: Conduct pilot studies to determine the lowest effective dose of this compound that achieves the desired anabolic effect with minimal cardiac impact. Studies in steers have shown that cardiovascular responses are dose-dependent, and a threshold concentration exists for these effects.
-
Co-administration with a Beta-1 Selective Blocker: Consider the co-administration of a cardioselective (beta-1) adrenergic antagonist. This approach aims to selectively block the beta-1 receptors in the heart, which are primarily responsible for the cardiotoxic effects, while allowing this compound to act on beta-2 receptors in skeletal muscle. Propranolol (a non-selective beta-blocker) has been shown to abolish tremor induced by beta-2 agonists. A beta-1 selective blocker like atenolol could be a more targeted approach for mitigating cardiac effects. Note: This requires careful dose-finding studies to avoid negating the desired effects of this compound or causing other adverse effects.
-
Regular Cardiovascular Monitoring: Implement a robust monitoring plan that includes regular echocardiograms to assess cardiac structure and function, as well as electrocardiograms (ECGs) to detect any arrhythmias.
Q3: What can be done to manage muscle tremors observed during the study?
A3: Muscle tremors are a known side effect of beta-2 adrenergic agonists. Here are some approaches to manage this:
-
Dose Adjustment: Tremor is often dose-related. Using the lowest effective dose of this compound can help reduce the severity of tremors.
-
Gradual Dose Escalation: Starting with a lower dose and gradually increasing it over several days to weeks may allow for the development of tolerance to the tremorgenic effects.
-
Co-administration of a Beta-Blocker: As with cardiotoxicity, a non-selective beta-blocker like propranolol can be effective in reducing muscle tremors. However, this may also interfere with the primary effects of this compound.
Q4: Are there any dietary recommendations to mitigate the metabolic side effects of this compound?
A4: Yes, dietary manipulation can play a role in managing the metabolic effects of this compound.
-
Increased Dietary Protein: To support the increased protein accretion in muscle tissue stimulated by this compound, it is essential to provide a diet with adequate or increased protein content. Studies with other beta-agonists like ractopamine in swine have shown that higher dietary protein levels are necessary to optimize the growth performance response.
-
Monitoring Energy Balance: this compound can alter energy metabolism, leading to a decrease in fat deposition. Ensure the diet provides sufficient energy to meet the animal's maintenance and growth needs, especially in long-term studies.
Troubleshooting Guides
Issue 1: Observation of Cardiac Hypertrophy
Symptoms:
-
Increased heart weight to body weight ratio upon necropsy.
-
Thickening of the ventricular walls observed via echocardiography.
-
Changes in cardiac function parameters (e.g., ejection fraction, fractional shortening).
Troubleshooting Steps:
-
Confirm Diagnosis:
-
Perform serial echocardiography on a subset of animals to track the progression of hypertrophy.
-
At the end of the study, perform detailed histological analysis of heart tissue to confirm hypertrophy and assess for any associated fibrosis or cellular damage.
-
-
Review and Adjust Dosage:
-
Consult your dose-response data. If possible, consider reducing the this compound dose in a new cohort of animals to a level that maintains efficacy while minimizing cardiac effects.
-
-
Implement a Mitigation Strategy:
-
Protocol: Co-administration of a Beta-1 Selective Blocker (e.g., Atenolol)
-
Objective: To selectively block cardiac beta-1 adrenergic receptors without significantly affecting beta-2 receptor-mediated effects in skeletal muscle.
-
Methodology:
-
In a pilot study, establish a dose-response curve for atenolol's effect on heart rate and blood pressure in the study species.
-
Select a dose of atenolol that normalizes cardiovascular parameters without causing bradycardia or hypotension.
-
Administer atenolol daily, prior to or concurrently with this compound.
-
Monitor cardiovascular parameters (heart rate, blood pressure, echocardiography) regularly to assess the effectiveness of the co-treatment.
-
At the end of the study, compare cardiac morphology and histology between animals treated with this compound alone and those receiving the co-treatment.
-
-
-
Issue 2: Severe or Persistent Muscle Tremors
Symptoms:
-
Visible, involuntary muscle shaking or twitching.
-
Potential for tremors to interfere with normal animal behavior (e.g., feeding, drinking).
Troubleshooting Steps:
-
Quantify the Tremor:
-
Use a tremor scale to score the severity of tremors at regular intervals.
-
For more quantitative data, consider using accelerometers attached to the limbs to measure the frequency and amplitude of the tremors.
-
-
Adjust Dosing Regimen:
-
If the tremors are severe, a temporary reduction in the this compound dose may be necessary.
-
Implement a gradual dose-escalation protocol in a new cohort of animals to see if tolerance develops.
-
-
Consider a Therapeutic Intervention:
-
Protocol: Co-administration of a Non-Selective Beta-Blocker (e.g., Propranolol)
-
Objective: To reduce the severity of muscle tremors.
-
Methodology:
-
Begin with a low dose of propranolol and titrate upwards based on the tremor response and monitoring of heart rate and blood pressure to avoid adverse cardiovascular effects.
-
Administer propranolol prior to this compound administration.
-
Monitor tremor severity and duration after administration.
-
Be aware that propranolol may partially antagonize the desired effects of this compound on skeletal muscle. Assess key efficacy endpoints to determine the impact of the co-treatment.
-
-
-
Issue 3: Negative Impact on Production Traits (e.g., Wool Growth)
Symptoms:
-
Reduced wool production in sheep.
-
Decreased protein synthesis in the skin.
Troubleshooting Steps:
-
Assess the Trade-off:
-
This appears to be a direct effect of this compound redirecting nutrients towards muscle protein synthesis. It may be an unavoidable side effect.
-
Evaluate the primary objectives of your study. If wool growth or skin health are critical endpoints, this compound may not be a suitable compound.
-
-
Dietary Supplementation:
-
While not specifically documented for this compound, ensure the diet is not deficient in nutrients essential for wool and skin health, such as specific amino acids (e.g., sulfur-containing amino acids), minerals (e.g., zinc), and vitamins. This is unlikely to completely reverse the effect but may prevent exacerbation due to nutritional deficiencies.
-
Data Presentation
Table 1: Summary of Potential Adverse Side Effects of this compound and Mitigation Strategies
| Adverse Side Effect | Animal Model(s) | Potential Mitigation Strategies | Key Monitoring Parameters |
| Cardiac Hypertrophy | Rats, Steers | Dose-response optimization, Co-administration of a beta-1 selective blocker | Echocardiography, ECG, Heart weight to body weight ratio, Histopathology |
| Muscle Tremors | General (class effect) | Dose adjustment, Gradual dose escalation, Co-administration of a non-selective beta-blocker | Tremor scoring, Accelerometer measurements, Behavioral observations |
| Reduced Wool Growth | Sheep | Assess study objectives, Ensure adequate nutrition for skin/wool | Wool yield, Skin biopsies for protein synthesis analysis |
| Hoof Lesions | Swine | Use lower effective doses | Regular visual inspection of hooves |
Experimental Protocols
Protocol 1: Assessment of Cardiac Hypertrophy in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats.
-
Groups:
-
Control (vehicle)
-
This compound (low dose)
-
This compound (high dose)
-
This compound (high dose) + Atenolol
-
-
Administration: Administer this compound and Atenolol (or vehicle) daily via oral gavage for the duration of the study (e.g., 12 weeks).
-
Monitoring:
-
Echocardiography: Perform transthoracic echocardiography at baseline and at regular intervals (e.g., every 4 weeks). Anesthetize rats lightly and obtain M-mode and 2D images to measure left ventricular wall thickness, internal dimensions, and calculate fractional shortening and ejection fraction.
-
Blood Pressure and Heart Rate: Measure via tail-cuff method weekly.
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals and excise the heart.
-
Blot the heart dry and weigh it. Calculate the heart weight to body weight ratio.
-
Fix the heart in 10% neutral buffered formalin for histological processing (e.g., H&E and Masson's trichrome staining) to assess myocyte size and fibrosis.
-
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. The effect of acute and chronic administration of the beta-agonist, this compound, on protein synthesis in ovine skin and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of acute and chronic administration of the β-agonist, this compound, on protein synthesis in ovine skin and muscle | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ahajournals.org [ahajournals.org]
Technical Support Center: Optimizing Cimaterol Dosage for Muscle Growth and Feed Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the optimization of Cimaterol dosage to maximize muscle growth and feed efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in promoting muscle growth?
A1: this compound is a β-adrenergic agonist that stimulates β-adrenergic receptors in skeletal muscle.[1][2] This activation initiates a signaling cascade mediated by cyclic AMP (cAMP), which leads to increased protein synthesis and decreased protein degradation, resulting in muscle hypertrophy.[3][4] The anabolic effects are considered a direct action on the muscle tissue.[5]
Q2: What is a typical effective dosage range for this compound in animal studies?
A2: The effective dosage of this compound varies depending on the animal species and the administration route. For instance, in finishing swine, dietary concentrations of 0.25 to 1.0 ppm have been shown to improve feed efficiency and increase muscle mass. In lambs, 10 ppm in the diet has resulted in significant muscle hypertrophy. For rats, dosages have ranged from 10 to 150 mg/kg in the diet. It is crucial to conduct dose-response studies for each specific animal model and experimental setup.
Q3: How long does it take to observe the effects of this compound on muscle growth?
A3: The effects of this compound on muscle metabolism can be observed relatively quickly. Acute effects, such as increased blood flow and amino acid uptake in muscle, can be seen within hours to days of administration. Significant increases in muscle mass and protein content are typically observed after several weeks of continuous treatment, for example, within 5 to 7 weeks in lambs and swine.
Q4: Does this compound affect feed intake?
A4: Yes, studies in finishing swine have shown that feeding this compound can lead to a depression in feed intake. Despite this, overall feed efficiency is often improved.
Q5: What are the known side effects or limitations of using this compound?
A5: While effective, this compound administration has been associated with some side effects. In swine, a higher incidence of hoof lesions has been reported at a dosage of 1.0 ppm. The anabolic effects of this compound can also be transient, with a return to baseline levels after a certain period of continuous administration. Furthermore, withdrawal of this compound can lead to compensatory fat deposition.
Troubleshooting Guide
Issue 1: Inconsistent or no significant increase in muscle mass.
-
Possible Cause 1: Suboptimal Dosage. The dosage may be too low for the specific animal model or experimental conditions.
-
Solution: Conduct a dose-response study to determine the optimal dosage. Refer to the dose-response data in the tables below for guidance.
-
-
Possible Cause 2: Short Treatment Duration. The experimental period may not be long enough to observe significant hypertrophic effects.
-
Solution: Extend the duration of this compound administration. Significant muscle growth is typically observed after several weeks of treatment.
-
-
Possible Cause 3: Animal Genotype. The effectiveness of β-agonists can be influenced by the genetic background of the animals.
-
Solution: Ensure a homogenous population of animals for the study. If variability is high, consider increasing the sample size or using a different genetic strain.
-
Issue 2: Reduced feed intake affecting overall animal health and growth.
-
Possible Cause: Known pharmacological effect of this compound. A decrease in feed intake is a documented effect in some species.
-
Solution 1: Carefully monitor feed intake and the overall health of the animals. Ensure that the diet is palatable and nutrient-dense to compensate for the reduced volume of intake.
-
Solution 2: Titrate the dosage to find a balance between the desired anabolic effects and the impact on feed intake.
-
Issue 3: Observation of adverse effects, such as hoof lesions.
-
Possible Cause: High Dosage. Higher concentrations of this compound have been linked to an increased incidence of side effects.
-
Solution: Reduce the dosage of this compound. The lowest effective dose that achieves the desired muscle growth and feed efficiency with minimal side effects should be used.
-
Issue 4: Diminishing effects of this compound over a prolonged study period.
-
Possible Cause: Receptor Desensitization. Continuous stimulation of β-adrenergic receptors can lead to their downregulation or desensitization, reducing the drug's effectiveness over time.
-
Solution: Consider intermittent or cyclical administration protocols. This may help to restore receptor sensitivity and maintain the anabolic effects. Further research into optimal cycling strategies is recommended.
-
Data Presentation
Table 1: Effects of Dietary this compound on Performance and Carcass Characteristics in Finishing Swine
| Dosage (ppm) | Average Daily Gain (kg) | Feed Efficiency (Gain/Feed) | 10th Rib Fat Depth (cm) | Loin Eye Area (cm²) |
| 0 (Control) | 0.85 | 0.32 | 2.54 | 35.5 |
| 0.25 | 0.86 | 0.34 | 2.31 | 37.4 |
| 0.50 | 0.85 | 0.35 | 2.29 | 38.1 |
| 1.0 | 0.84 | 0.36 | 2.21 | 39.4 |
Data synthesized from studies in finishing swine.
Table 2: Effects of Dietary this compound (10 ppm) on Lamb Growth and Muscle Characteristics
| Parameter | Control | This compound (10 ppm) | Percentage Change |
| Average Daily Gain (g) | 250 | 285 | +14% |
| Feed Efficiency (Gain/Feed) | 0.20 | 0.23 | +15% |
| Longissimus Muscle Area (cm²) | 15.4 | 20.3 | +32% |
| Hindleg Muscle Weight (g) | 850 | 1071 | +26% |
Data synthesized from studies in lambs.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Feed (Swine)
-
Animals: Finishing swine (e.g., 64.5 kg initial body weight).
-
Housing: Individually penned to monitor feed intake and growth.
-
Diet: A standard, complete grower-finisher diet.
-
This compound Preparation: this compound is premixed with a carrier (e.g., ground corn) and then thoroughly mixed into the complete feed to achieve the desired final concentrations (e.g., 0, 0.25, 0.5, 1.0 ppm).
-
Administration: The medicated feed is provided ad libitum for a specified period (e.g., 7 weeks).
-
Data Collection:
-
Body weight and feed consumption are recorded weekly to calculate average daily gain and feed efficiency.
-
At the end of the trial, carcass characteristics are measured, including backfat thickness and loin eye area.
-
Protocol 2: Close Arterial Infusion of this compound (Steers)
-
Objective: To determine the direct, dose-dependent effects of this compound on hindlimb metabolism.
-
Animals: Young steers (e.g., 247 kg body weight).
-
Surgical Preparation: Catheters are surgically placed in the external iliac artery and vein of both hindlimbs to allow for localized infusion and blood sampling.
-
Infusion Protocol:
-
A baseline period of saline infusion is established.
-
This compound is infused at increasing concentrations (e.g., 0.05, 0.1, 0.3, 0.7, 1.0, and 3.0 µ g/min ) into the external iliac artery of one hindlimb, while the contralateral limb receives a saline infusion as a control.
-
-
Measurements:
-
Blood flow in the hindlimb is measured.
-
Arterial and venous blood samples are collected to determine the net flux of metabolites such as non-esterified fatty acids (NEFA), lactate, and amino acids across the hindlimb.
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to muscle hypertrophy.
Caption: General experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Anticatabolic effect of the beta 2-agonist this compound in vivo in tumor-bearing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP signaling in skeletal muscle adaptation: hypertrophy, metabolism, and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The beta-agonist this compound directly enhances chronic protein accretion in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting the stability of Cimaterol in various solvent solutions for in vitro studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cimaterol in in vitro settings. Below you will find information on solution stability, preparation, and troubleshooting common issues.
Troubleshooting Guide
Issue 1: this compound solution appears cloudy or has visible precipitate immediately after preparation or upon dilution in aqueous media.
Possible Causes and Solutions:
-
Solubility Limit Exceeded: The concentration of this compound in the chosen solvent or final culture medium may be too high.
-
Recommendation: Prepare a lower concentration stock solution or decrease the final working concentration in your assay.
-
-
Improper Dissolution Technique: The compound may not have fully dissolved in the stock solvent.
-
Recommendation: Ensure the stock solution is clear before use. Gentle warming (to 37°C) and vortexing can aid dissolution. For DMSO stocks, brief sonication may also be helpful.
-
-
"Crashing Out" Upon Dilution: Rapid dilution of a concentrated DMSO or ethanol stock into an aqueous buffer or cell culture medium can cause the compound to precipitate. This occurs due to the rapid change in solvent polarity.
-
Recommendation: Use a serial dilution method. First, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium or buffer. Then, add this intermediate dilution to the final volume. Add the stock solution dropwise while gently swirling the aqueous medium.
-
-
Low Temperature of Aqueous Medium: The solubility of many compounds, including this compound, decreases at lower temperatures.
-
Recommendation: Always use pre-warmed (37°C) cell culture medium or buffers when preparing your final working solutions.
-
Issue 2: Previously clear this compound solution develops precipitate after storage or freeze-thaw cycles.
Possible Causes and Solutions:
-
Poor Long-Term Stability in Solution: this compound, like many small molecules, can degrade or precipitate over time, especially at suboptimal storage temperatures.
-
Recommendation: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at appropriate temperatures as outlined in the stability tables below. It is best practice to use freshly prepared solutions whenever possible.
-
-
Interaction with Storage Container: While less common, some compounds can adsorb to the surface of plastic or glass storage vials.
-
Recommendation: Use low-retention polypropylene tubes for storing stock solutions.
-
This compound Stability Data
The following tables summarize the stability of this compound in various solvents. This data is compiled from general knowledge of similar compounds and available product information. For critical applications, it is recommended to perform an in-house stability study.
Table 1: Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Storage Duration | Notes |
| DMSO | -80°C | ≤ 6 months[1] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | ≤ 1 month[1] | Suitable for short-term storage. | |
| Ethanol | -20°C | ≤ 1 month | Ensure the container is tightly sealed to prevent evaporation. |
| 4°C | Not Recommended | Increased risk of degradation and precipitation. |
Table 2: Stability of this compound in Aqueous Solutions (e.g., Cell Culture Media)
| Aqueous Solution | Storage Temperature | Recommended Storage Duration | Notes |
| Cell Culture Medium | 37°C | < 24 hours | Prepare fresh for each experiment. Stability can be affected by media components. |
| 4°C | ≤ 48 hours | Risk of precipitation increases. Warm to 37°C and check for clarity before use. | |
| PBS (Phosphate-Buffered Saline) | 4°C | ≤ 72 hours | Generally more stable than in complex media, but still prone to degradation over time. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator (optional).
-
Calculation: Determine the mass of this compound needed for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 219.28 g/mol ).
-
Procedure: a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the required volume of anhydrous DMSO to the tube. c. Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication (5-10 minutes) can be used to aid dissolution if necessary. d. Visually inspect the solution to ensure it is clear and free of particulates. e. Aliquot the stock solution into single-use volumes in sterile, low-retention polypropylene tubes. f. Store the aliquots at -20°C for short-term use (≤ 1 month) or -80°C for long-term storage (≤ 6 months)[1].
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is a representative method for assessing the stability of this compound in solution. Optimization may be required for specific equipment and applications.
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 50% A, 50% B
-
10-12 min: Hold at 50% A, 50% B
-
12-13 min: Linear gradient back to 95% A, 5% B
-
13-18 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare a standard curve of this compound in the mobile phase. b. Dilute the stability samples to fall within the linear range of the standard curve. c. Inject the standards and samples. d. Quantify the peak area corresponding to this compound. The percentage of remaining this compound can be calculated by comparing the peak area of the stored sample to that of a freshly prepared standard of the same theoretical concentration.
Visualizations
Caption: Workflow for troubleshooting this compound solution stability.
Caption: this compound-activated beta-adrenergic signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for long-term storage. For short-term use, pure ethanol can also be used.
Q2: What is the maximum final concentration of DMSO or ethanol that is safe for most cell lines?
A2: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5%, with many researchers aiming for ≤ 0.1% to avoid solvent-induced cytotoxicity or off-target effects. For ethanol, it is also recommended to keep the final concentration below 0.5%. However, the tolerance to solvents is cell line-dependent, and it is advisable to run a vehicle control (media with the same final concentration of the solvent) to assess any potential effects on your specific cells.
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution to maintain the integrity and stability of the compound. Each freeze-thaw cycle increases the risk of degradation and water absorption by DMSO, which can lead to precipitation.
Q4: My this compound solution has turned a slight yellow color. Is it still usable?
A4: A change in color, such as yellowing, can be an indication of chemical degradation. It is recommended to discard any solution that has changed in appearance and prepare a fresh stock from the powder.
Q5: What are the expected degradation pathways for this compound?
A5: Beta-adrenergic agonists can be susceptible to degradation through hydrolysis (especially at non-neutral pH), oxidation, and photolysis. Forced degradation studies under acidic, basic, oxidative (e.g., with H₂O₂), and light-exposed conditions would be necessary to identify the specific degradation products of this compound.
Q6: How can I confirm the concentration and purity of my this compound solution over time?
A6: A stability-indicating analytical method, such as the HPLC protocol described above, is the best way to confirm the concentration and purity of your this compound solution. This method can separate the intact this compound from any potential degradation products, allowing for accurate quantification.
References
Method validation for the quantitative analysis of Cimaterol in animal feed using CZE.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of quantitative analysis of Cimaterol in animal feed using Capillary Zone Electrophoresis (CZE).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Sample Overload: Injecting too much sample can lead to peak distortion. - Mismatch between Sample Matrix and Buffer: A significant difference in ionic strength or pH can affect peak symmetry. - Analyte Adsorption to Capillary Wall: this compound, being a basic compound, can interact with the negatively charged silica capillary wall. | - Optimize Injection: Reduce the injection time or pressure. - Sample Dilution: Dilute the sample in the running buffer. - Buffer pH Adjustment: Adjust the pH of the running buffer to suppress the ionization of silanol groups (e.g., use a lower pH buffer) or to ensure this compound is fully protonated. - Use of Buffer Additives: Incorporate additives like organic solvents (e.g., methanol, acetonitrile) or dynamic coating agents to the buffer to minimize wall interactions. |
| Inconsistent Migration Times | - Fluctuations in Capillary Temperature: Temperature variations affect buffer viscosity and ionic mobility. - Changes in Buffer Composition: Evaporation or improper preparation of the running buffer can alter its properties. - Inconsistent Capillary Conditioning: Inadequate rinsing between runs can leave residues on the capillary wall. - Power Supply Instability: Fluctuations in the applied voltage will affect migration speed. | - Ensure Thermoregulation: Use a CZE system with effective temperature control and allow the capillary to equilibrate before each run. - Fresh Buffer: Prepare fresh running buffer daily and keep vials capped to prevent evaporation. - Standardize Conditioning: Implement a consistent and thorough capillary rinsing protocol between injections (e.g., rinse with 0.1 M NaOH, followed by water, and then the running buffer). - Check Instrument Performance: Verify the stability of the power supply. |
| Low Sensitivity/Small Peak Area | - Low Analyte Concentration in Sample: The amount of this compound in the extracted sample may be below the detection limit of the method. - Inefficient Sample Injection: Suboptimal injection parameters can lead to a small amount of sample entering the capillary. - Suboptimal Detection Wavelength: The chosen wavelength may not be the absorbance maximum for this compound. | - Sample Preconcentration: Employ solid-phase extraction (SPE) to concentrate the analyte during sample preparation. - Optimize Injection Parameters: Increase injection time or pressure systematically. - Wavelength Optimization: Determine the optimal detection wavelength for this compound using a UV-Vis spectrophotometer or by scanning with a diode array detector (DAD). A common wavelength for beta-agonists is around 210-220 nm. |
| Baseline Noise or Drift | - Contaminated Running Buffer: Particulates or impurities in the buffer can cause baseline instability. - Air Bubbles in the Capillary: Bubbles can disrupt the electrical current and cause baseline spikes. - Deterioration of the Capillary: Over time, the capillary's inner surface can degrade. - Detector Lamp Issues: An aging detector lamp can lead to increased noise. | - Use High-Purity Reagents and Water: Filter the running buffer before use. - Degas Buffers: Degas the buffer by sonication or vacuum to remove dissolved air. - Proper Capillary Handling: Visually inspect the capillary for bubbles before each run. - Capillary Replacement: Replace the capillary if performance degrades and cannot be restored by cleaning. - Lamp Replacement: Check the detector lamp's energy output and replace it if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable running buffer for the CZE analysis of this compound?
A common approach for the analysis of basic drugs like this compound is to use an acidic buffer. A buffer system of 50 mM phosphate at a pH of 2.5 is a good starting point. The low pH ensures that this compound is fully protonated and minimizes interactions with the capillary wall.
Q2: How can I improve the separation of this compound from other beta-agonists?
To optimize the separation of multiple beta-agonists, you can adjust the pH and concentration of the running buffer. Additionally, the incorporation of organic modifiers, such as methanol or acetonitrile, into the running buffer can alter the selectivity of the separation.
Q3: What sample preparation method is recommended for animal feed?
A solid-phase extraction (SPE) is a highly effective technique for extracting and cleaning up this compound from complex matrices like animal feed. A mixed-mode cation exchange (MCX) SPE cartridge can be particularly useful for retaining and eluting basic compounds like this compound.
Q4: What are the expected validation parameters for this CZE method?
Based on published data, you can expect the following performance characteristics for a validated CZE method for this compound in animal feed[1]:
-
Linearity: A linear range of approximately 0.1 to 1.0 mg/L.
-
Limit of Detection (LOD): Around 0.02 mg/L.
-
Recovery: Between 89% and 103%.
-
Precision (RSD): In the range of 3.8% to 4.3%.
Q5: How can I confirm the identity of the this compound peak?
Peak identification can be confirmed by spiking the sample with a known standard of this compound and observing an increase in the corresponding peak height. For unequivocal identification, coupling the CZE system to a mass spectrometer (CZE-MS) is the most definitive method.
Data Presentation
The following table summarizes the quantitative data from a validated CZE method for the simultaneous determination of this compound, Clenbuterol, and Salbutamol in animal feed[1].
| Parameter | This compound | Clenbuterol | Salbutamol |
| Linear Range (mg/L) | 0.1 - 1.0 | 0.1 - 1.0 | 0.1 - 1.0 |
| Detection Limit (S/N=3) (mg/L) | 0.02 | 0.03 | 0.02 |
| Recovery (%) | 89 - 103 | 86 - 91 | 83 - 87 |
| Relative Standard Deviation (RSD) (%) | 3.8 - 4.3 | 3.6 - 5.0 | 4.0 - 5.6 |
Experimental Protocols
This section provides a detailed methodology for the key experiments.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Homogenization: Homogenize a representative sample of the animal feed.
-
Extraction:
-
Weigh 5 g of the homogenized feed into a centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., methanol/water, 80:20, v/v).
-
Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
-
Sample Loading:
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove interferences.
-
-
Elution:
-
Elute the this compound with 3 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the CZE running buffer.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
Capillary Zone Electrophoresis (CZE) Conditions
-
Instrument: A standard capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., with an effective length of 40 cm.
-
Running Buffer: 50 mM sodium phosphate buffer, pH 2.5.
-
Separation Voltage: 20 kV.
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 214 nm.
-
Capillary Conditioning: Before the first run, and between each analysis, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and finally with the running buffer for 5 minutes.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for CZE analysis.
References
Techniques for reducing matrix effects in the LC-MS/MS analysis of Cimaterol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Cimaterol.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Signal for this compound
-
Question: I am not seeing a signal for my this compound standard or sample, or the signal is significantly lower than expected. What are the possible causes and how can I fix this?
-
Answer: This is a common issue that can stem from several factors related to matrix effects, sample preparation, or instrument parameters.
-
Cause 1: Ion Suppression. Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[1]
-
Solution:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method to remove interfering matrix components. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[2] For complex matrices like animal tissues, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can also be effective.[3]
-
Optimize Chromatography: Modify your LC method to better separate this compound from matrix interferences. This can include adjusting the gradient profile, changing the mobile phase composition, or using a different analytical column.[1]
-
Dilute the Sample: If the this compound concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.[1]
-
-
-
Cause 2: Inefficient Extraction. this compound may not be efficiently extracted from the sample matrix, resulting in low recovery.
-
Solution:
-
Optimize Extraction Solvent: Ensure the pH and polarity of the extraction solvent are optimal for this compound, which is a polar compound.
-
Evaluate Different Extraction Techniques: Compare the recovery of this compound using different methods such as SPE, LLE, and QuEChERS to determine the most efficient approach for your specific matrix.
-
-
-
Cause 3: Analyte Degradation. this compound may be degrading during sample preparation or storage.
-
Solution:
-
Control Temperature: Keep samples and extracts at low temperatures (e.g., 4°C or frozen) to minimize degradation.
-
pH Stability: Ensure the pH of the sample and extracts is maintained in a range where this compound is stable.
-
-
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My this compound peak is showing significant tailing/fronting/splitting. What could be causing this and how do I improve it?
-
Answer: Poor peak shape can compromise the accuracy and precision of your quantification.
-
Cause 1: Secondary Interactions with the Column. Residual silanol groups on the surface of C18 columns can interact with the amine groups of this compound, causing peak tailing.
-
Solution:
-
Use a Buffered Mobile Phase: The addition of a small amount of an acidic modifier (e.g., formic acid) to the mobile phase can protonate the silanol groups and reduce these secondary interactions.
-
Employ a Modern Column: Use a column with end-capping or a different stationary phase (e.g., a hybrid particle column) designed to minimize silanol interactions.
-
-
-
Cause 2: Injection Solvent Mismatch. If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can lead to peak distortion.
-
Solution: Reconstitute the final extract in a solvent that is the same as or weaker than the initial mobile phase.
-
-
Cause 3: Column Overload. Injecting too much analyte can saturate the column, leading to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Cause 4: Column Contamination or Void. A buildup of matrix components on the column frit or a void at the head of the column can cause peak splitting.
-
Solution:
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
Flush the Column: Flush the column with a strong solvent to remove contaminants.
-
Replace the Column: If the problem persists, the column may need to be replaced.
-
-
-
Issue 3: Inconsistent and Irreproducible Results
-
Question: I am observing high variability in my results for replicate injections or between different samples. What is the likely cause?
-
Answer: Inconsistent results are often due to variable matrix effects between samples.
-
Cause 1: Sample-to-Sample Matrix Variability. The composition of biological matrices can vary significantly from one sample to another, leading to different degrees of ion suppression or enhancement.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable matrix effects. Since it has the same chemical structure as this compound, it will be affected by the matrix in the same way, allowing for accurate correction.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to normalize the matrix effects between the standards and the samples.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are matrix effects in LC-MS/MS?
-
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), affecting the accuracy and precision of quantification.
-
-
Q2: How can I assess the presence and extent of matrix effects for my this compound analysis?
-
A2: The most common method is the post-extraction spike experiment. In this method, a known amount of the analyte is added to a blank matrix extract that has already gone through the sample preparation process. The response of this spiked extract is then compared to the response of a pure standard solution of the same concentration. A lower response in the matrix extract indicates ion suppression, while a higher response indicates ion enhancement.
-
-
Q3: Which sample preparation technique is best for reducing matrix effects for this compound?
-
A3: The optimal technique depends on the specific matrix.
-
Solid-Phase Extraction (SPE): Generally provides cleaner extracts than protein precipitation and is effective for a variety of matrices. Mixed-mode cation exchange SPE can be particularly effective for basic compounds like this compound.
-
Liquid-Liquid Extraction (LLE): Can also provide very clean extracts but may be more labor-intensive and require larger volumes of organic solvents.
-
QuEChERS: A versatile and efficient method, particularly for solid samples like animal tissues, that combines extraction and cleanup in a few simple steps.
-
-
-
Q4: What are the key parameters to optimize in my LC method to reduce matrix effects?
-
A4:
-
Gradient Elution: A well-optimized gradient can separate this compound from many interfering matrix components.
-
Column Chemistry: Choosing a column with a different selectivity can alter the elution profile of interferences relative to this compound.
-
Mobile Phase Modifiers: The type and concentration of acidic modifiers (e.g., formic acid, acetic acid) can influence both the chromatography and the ionization efficiency.
-
-
Quantitative Data Summary
The following table summarizes the performance of different sample preparation techniques for the analysis of this compound in various matrices, as reported in the literature.
| Sample Matrix | Sample Preparation Technique | Limit of Quantification (LOQ) (ng/g or ng/mL) | Recovery (%) | Reference |
| Pork | LLE followed by SPE (Bond Elut Plexa PCX) | 0.25 - 5 | 82 - 105 | |
| Muscle and Viscera | QuEChERS | 1 | 70 - 120 |
Experimental Protocols
1. QuEChERS Method for this compound in Muscle Tissue
This protocol is adapted from a method for the analysis of β-agonists in muscle and viscera.
-
Sample Homogenization: Homogenize 5 g of muscle tissue.
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile to the homogenized sample in a 50 mL centrifuge tube.
-
Vortex for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 6 mL aliquot of the supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of PSA (primary secondary amine), and 150 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
-
Centrifugation: Centrifuge at 10000 rpm for 5 minutes.
-
Final Preparation:
-
Take a 4 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm filter before LC-MS/MS analysis.
-
2. Solid-Phase Extraction (SPE) for this compound in Pork
This protocol is based on a method for the determination of β2-agonists in pork.
-
Sample Hydrolysis and Extraction:
-
Homogenize 5 g of pork sample.
-
Add 10 mL of 0.1 M perchloric acid and hydrolyze.
-
Adjust the pH to 1 ± 0.3.
-
Centrifuge and collect the supernatant.
-
Adjust the pH of the supernatant to 11 with 10 M sodium hydroxide.
-
Perform a liquid-liquid extraction with 10 mL of isopropanol-ethyl acetate (60:40).
-
-
SPE Cleanup (using Bond Elut Plexa PCX cartridge):
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the supernatant from the LLE step onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 2% formic acid in water.
-
Drying: Dry the cartridge under full vacuum for 3 minutes.
-
Elution: Elute the analytes with 5 mL of 5% ammonia solution in methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 0.1% formic acid in water/acetonitrile (90:10).
-
Filter through a 0.45 µm filter before LC-MS/MS analysis.
-
Visualizations
Caption: A workflow for troubleshooting common issues in LC-MS/MS analysis.
Caption: Decision tree for selecting a sample preparation method for this compound analysis.
References
Technical Support Center: Refining HPLC Post-Column Derivatization for More Specific Cimaterol Detection
Welcome to the technical support center for the analysis of Cimaterol using High-Performance Liquid Chromatography (HPLC) with post-column derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring more specific and reliable detection of this compound in various matrices.
Frequently Asked Questions (FAQs)
Q1: Why is post-column derivatization necessary for this compound detection?
A1: this compound lacks a strong chromophore, which results in poor sensitivity when using standard UV-Vis detectors. Post-column derivatization chemically modifies this compound after it has been separated by the HPLC column, creating a new compound with enhanced detectability, typically through colorimetric or fluorometric methods. This process significantly increases both the sensitivity and selectivity of the analysis.
Q2: What is the principle behind the post-column derivatization of this compound?
A2: A common and effective method for the derivatization of phenolic compounds like this compound is through oxidative coupling. In this reaction, this compound is reacted with a chromogenic agent, such as 4-aminoantipyrine, in the presence of an oxidizing agent, like potassium ferricyanide. This reaction forms a colored product that can be easily detected by a UV-Vis spectrophotometer at a specific wavelength, thereby allowing for accurate quantification.
Q3: Can this method be used for other beta-agonists?
A3: This method is particularly effective for phenolic beta-agonists. Non-phenolic beta-agonists will not undergo the same oxidative coupling reaction and therefore will not be detected, which enhances the specificity of the method for compounds like this compound.
Q4: What are the key advantages of post-column derivatization over pre-column derivatization for this compound analysis?
A4: Post-column derivatization offers several advantages. The derivatization reaction occurs after the analyte has been separated, which means that any potential byproducts of the reaction will not interfere with the chromatography. This leads to cleaner chromatograms and more reproducible results. Additionally, sample preparation is often simpler for post-column derivatization methods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Peak Response | 1. Derivatization reagents not being delivered. 2. Incorrect wavelength setting on the detector. 3. pH of the reaction buffer is incorrect. 4. This compound is not eluting from the column. | 1. Check the flow of the reagent pumps and ensure there are no leaks or blockages in the tubing. 2. Verify that the detector is set to the correct wavelength for the derivatized product (e.g., 505 nm for the 4-aminoantipyrine derivative). 3. Prepare fresh reaction buffer and confirm its pH is within the optimal range (typically alkaline for this reaction). 4. Check the HPLC pump flow rate and mobile phase composition. Ensure the column is properly equilibrated. |
| High Background Noise | 1. Contaminated derivatization reagents. 2. Insufficient mixing of the column effluent and reagents. 3. Pulsations from the reagent pump. 4. Air bubbles in the detector flow cell. | 1. Prepare fresh reagents using high-purity water and chemicals. Filter the reagents before use. 2. Ensure the mixing tee and reaction coil are of the appropriate volume and are functioning correctly. 3. Install a pulse dampener on the reagent pump line. 4. Degas the mobile phase and reagents thoroughly. |
| Peak Tailing | 1. Secondary interactions on the analytical column. 2. Extra-column band broadening. 3. Suboptimal mobile phase pH. | 1. Use a high-quality, end-capped C18 column. Consider adding a competing amine to the mobile phase. 2. Minimize the length and diameter of tubing between the column, reaction coil, and detector. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Irreproducible Peak Areas | 1. Fluctuations in reagent pump flow rate. 2. Temperature variations in the reaction coil. 3. Inconsistent sample injection volume. | 1. Service or replace the reagent pump seals. Use a high-quality pump for reagent delivery. 2. Use a thermostatically controlled reaction coil to maintain a constant temperature. 3. Ensure the autosampler is functioning correctly and there are no air bubbles in the sample loop. |
Experimental Protocol: HPLC with Post-Column Derivatization for this compound Detection
This protocol describes the determination of this compound in a given sample matrix using ion-pair chromatography followed by post-column derivatization with 4-aminoantipyrine and potassium ferricyanide.
1. Sample Preparation:
-
For Tissue Samples: Homogenize 5 g of tissue with 20 mL of 0.1 M perchloric acid. Centrifuge at 10,000 rpm for 15 minutes. Collect the supernatant and filter through a 0.45 µm syringe filter.
-
For Urine Samples: Centrifuge the urine sample at 5,000 rpm for 10 minutes. Dilute the supernatant 1:1 with the mobile phase and filter through a 0.45 µm syringe filter.
2. HPLC Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile: 0.005 M Heptanesulfonic acid in 0.1% Phosphoric Acid (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
3. Post-Column Derivatization Conditions:
| Parameter | Value |
| Reagent 1 | 0.5% (w/v) 4-Aminoantipyrine in 0.1 M Phosphate Buffer (pH 8.0) |
| Reagent 2 | 2% (w/v) Potassium Ferricyanide in Water |
| Reagent Flow Rate | 0.5 mL/min for each reagent |
| Reaction Coil | 10 m, 0.5 mm I.D. |
| Reaction Temperature | 60 °C |
4. Detection:
| Parameter | Value |
| Detector | UV-Vis Spectrophotometer |
| Wavelength | 505 nm |
Visual Representations
Caption: Experimental workflow for HPLC post-column derivatization of this compound.
Caption: Reaction mechanism for the oxidative coupling of this compound.
Improving the efficiency of Cimaterol extraction from solid samples like animal tissues and feces.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of cimaterol extraction from solid samples like animal tissues and feces.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from animal tissues?
A1: The most common methods for extracting this compound and other beta-agonists from animal tissues involve initial homogenization followed by solvent extraction and a cleanup step. The two primary cleanup techniques are Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Both aim to remove matrix interferences like fats and proteins before analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q2: Can the QuEChERS method be used for this compound extraction from animal tissues?
A2: Yes, the QuEChERS method is suitable for the extraction of various veterinary drugs, including beta-agonists like this compound, from animal tissues.[1][2] It is a streamlined approach that combines extraction and cleanup in a few simple steps, reducing solvent usage and sample preparation time.[1]
Q3: What are the critical factors affecting the recovery of this compound during extraction?
A3: Several factors can significantly impact this compound recovery:
-
Sample Homogenization: Incomplete homogenization of the tissue or fecal sample can lead to inefficient extraction.
-
Extraction Solvent: The choice of solvent and its pH are crucial. Acetonitrile or methanol, often acidified, are commonly used for beta-agonists.[3]
-
pH of the Sample: Adjusting the pH of the sample solution is often necessary to ensure this compound is in a state suitable for extraction and retention on SPE cartridges.
-
SPE Cartridge Conditioning: Improper conditioning of the SPE cartridge can lead to poor analyte retention and low recovery.
-
Elution Solvent: The solvent used to elute this compound from the SPE cartridge must be strong enough to disrupt the interaction between the analyte and the sorbent.
Q4: How can I minimize the matrix effect when analyzing this compound extracts by LC-MS/MS?
A4: The matrix effect, which is the suppression or enhancement of the analyte signal by co-eluting compounds, is a common challenge. To minimize it:
-
Optimize Cleanup: Use a robust cleanup method like SPE or QuEChERS to remove as many interfering substances as possible.
-
Use an Internal Standard: A stable isotope-labeled internal standard for this compound is highly recommended to compensate for matrix effects and variations in extraction efficiency.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure as the samples.
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.
Q5: What are the expected recovery rates and limits of quantification (LOQ) for this compound extraction?
A5: Expected recovery rates and LOQs can vary depending on the matrix and the method used. For tissue samples, recoveries typically range from 80% to 110%. LOQs are generally in the low microgram per kilogram (µg/kg) or parts-per-billion (ppb) range. For more challenging matrices like feces, recoveries might be lower, and it is crucial to validate the method thoroughly.
Quantitative Data Summary
The following tables summarize typical performance data for the extraction of this compound and other beta-agonists from animal tissues and a representative analyte from feces.
Table 1: this compound Extraction from Animal Tissues
| Parameter | Muscle | Liver | Reference |
| Recovery | 87.6% - 102.5% | 75.8% - 97.9% | [4] |
| LOD (µg/kg) | ~0.1 | 0.05 - 0.15 | |
| LOQ (µg/kg) | 1.0 | 0.10 - 0.30 |
Table 2: Representative Analyte (Serotonin) Extraction from Feces using SPE
| Parameter | Fecal Matrix | Reference |
| Recovery | 55.9% - 81.0% | |
| LOD | Not Reported | |
| LOQ | Not Reported |
Note: Data for serotonin is provided as an example for a small molecule extracted from a complex fecal matrix using SPE. Users must validate the method for this compound specifically.
Experimental Protocols
Protocol 1: this compound Extraction from Animal Tissue using SPE
This protocol is a general procedure for the extraction of this compound from animal tissues like muscle and liver.
-
Sample Homogenization:
-
Weigh 5 g of homogenized tissue into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 20 mL of 0.2 M sodium acetate buffer (pH 5.2).
-
Vortex thoroughly.
-
Optional (for conjugated this compound): Add 250 µL of β-glucuronidase/arylsulfatase and incubate at 37°C overnight.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
-
Protein Precipitation:
-
Add 5 mL of 0.1 M perchloric acid to the supernatant to precipitate proteins.
-
Vortex and centrifuge at 4000 rpm for 10 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.
-
Elution: Elute this compound with 5 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: this compound Extraction from Animal Tissue using QuEChERS
This protocol provides a general workflow for the QuEChERS method adapted for animal tissues.
-
Sample Preparation:
-
Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
-
Extraction and Partitioning:
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing PSA (primary secondary amine) and C18 sorbents, and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: Recommended Protocol for this compound Extraction from Feces
This protocol is a recommended starting point for extracting this compound from fecal samples, adapted from general fecal extraction methods. This method must be validated by the user.
-
Sample Preparation:
-
Freeze-dry the fecal sample to remove water.
-
Grind the dried feces into a fine powder.
-
-
Extraction:
-
Weigh 0.5 g of dried fecal powder into a 15 mL centrifuge tube.
-
Add 7.5 mL of an extraction solvent mixture of acetonitrile and water (2:1) with 0.1% formic acid.
-
Vortex for 1 minute, then shake on a rotary shaker for 20 minutes.
-
Centrifuge at 4500 rpm for 15 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Follow the SPE procedure outlined in Protocol 1, step 4 , using the supernatant from the fecal extract.
-
-
Evaporation and Reconstitution:
-
Follow the procedure in Protocol 1, step 5 .
-
Troubleshooting Guide
Issue: Low Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient initial extraction | - Ensure the tissue/feces is thoroughly homogenized. - Increase shaking/vortexing time. - Optimize the extraction solvent and pH. |
| Analyte loss during SPE loading | - Ensure the SPE cartridge is properly conditioned and not allowed to dry out before loading. - Check the pH of the sample before loading to ensure proper retention on the sorbent. |
| Incomplete elution from SPE cartridge | - Increase the volume of the elution solvent. - Use a stronger elution solvent (e.g., increase the percentage of ammonium hydroxide in methanol). |
| Analyte degradation | - Keep samples cold during processing. - Analyze samples as quickly as possible after extraction. - Check the stability of this compound in the chosen solvents. |
Issue: High Matrix Effects in LC-MS/MS
| Possible Cause | Troubleshooting Steps |
| Insufficient cleanup | - Use a more selective SPE sorbent. - For QuEChERS, try different dSPE sorbents (e.g., adding GCB for pigmented samples, though this may affect recovery of planar analytes). |
| Co-elution of interferences | - Modify the LC gradient to better separate this compound from matrix components. - Consider a different LC column with alternative selectivity. |
| Ionization suppression/enhancement | - Dilute the final extract to reduce the concentration of interfering compounds. - Use a stable isotope-labeled internal standard to normalize the signal. |
Issue: Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inconsistent sample preparation | - Ensure all samples are treated identically with precise volumes and times for each step. - Use an automated or semi-automated system for liquid handling if available. |
| Variability in SPE cartridges | - Use high-quality SPE cartridges from a reputable supplier. - Test cartridges from different lots to ensure consistency. |
| Sample heterogeneity | - Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction. |
Visualizations
Caption: General workflow for this compound extraction from solid samples.
Caption: Simplified beta-adrenergic receptor signaling pathway activated by this compound.
References
Validation & Comparative
Comparative Analysis of Cimaterol and Ractopamine on Anabolic and Lipolytic Effects in Finishing Pigs
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anabolic (muscle-building) and lipolytic (fat-reducing) effects of two β-adrenergic agonists, Cimaterol and Ractopamine, in finishing pigs. The information presented is collated from various experimental studies to aid researchers, scientists, and drug development professionals in understanding the physiological and metabolic impacts of these compounds.
As repartitioning agents, both this compound and Ractopamine redirect nutrients from fat deposition towards muscle accretion, thereby improving carcass leanness and feed efficiency in livestock.[1][2] While both are β-adrenergic agonists, their specific effects and the experimental conditions under which these have been observed can vary.[3][4]
Anabolic Effects: Enhancing Lean Muscle Mass
Both this compound and Ractopamine have demonstrated significant anabolic effects in finishing pigs, leading to increased muscle mass and improved carcass composition.
This compound has been shown to increase the weight of specific muscles and the overall loin eye area.[5] Studies indicate that feeding this compound can lead to an increase in loin eye area by as much as 10.9%, with notable increases in the weights of the semitendinosus (11.8%) and biceps femoris (8.9%) muscles compared to control groups.
Ractopamine also promotes muscle hypertrophy, which enhances lean mass. This is thought to result from an increase in muscle protein synthesis and a decrease in protein degradation. Supplementation with Ractopamine has been shown to improve the percentage of lean meat and increase the longissimus muscle area. Some studies have reported that Ractopamine can yield an additional 3 kg of lean pork per animal.
Lipolytic Effects: Reducing Adipose Tissue
A key function of these β-adrenergic agonists is their ability to reduce fat deposition through increased lipolysis and potentially decreased lipogenesis.
This compound administration has been associated with a marked reduction in fat at various measurement points on the carcass. Pigs fed this compound showed a 13.2% reduction in fat at the 10th rib, a 9.3% reduction at the P2 location, and a 9.2% average reduction in backfat. Furthermore, the semitendinosus muscles of pigs treated with this compound contained less fat.
Ractopamine acts as a repartitioning agent by redirecting nutrients away from adipose tissue. It stimulates lipolysis and can inhibit the synthesis of fatty acids and triacylglycerol in adipocytes. While some studies have not consistently observed dramatic reductions in fat deposition, the overall effect is a shift towards a leaner carcass composition.
Quantitative Data Summary
The following tables summarize the quantitative data on the anabolic and lipolytic effects of this compound and Ractopamine from various studies. It is important to note that direct comparisons are challenging due to variations in experimental protocols.
Table 1: Anabolic Effects of this compound and Ractopamine in Finishing Pigs
| Compound | Parameter | Result | Study Reference |
| This compound | Loin Eye Area | ▲ 10.9% | |
| Semitendinosus Muscle Weight | ▲ 11.8% | ||
| Biceps Femoris Muscle Weight | ▲ 8.9% | ||
| Ractopamine | Lean Meat Percentage | ▲ (p < 0.05) | |
| Longissimus Muscle Area | ▲ (p < 0.05) | ||
| Hot Carcass Weight | ▲ 2.3 - 2.5 kg |
Table 2: Lipolytic Effects of this compound and Ractopamine in Finishing Pigs
| Compound | Parameter | Result | Study Reference |
| This compound | 10th Rib Fat | ▼ 13.2% | |
| P2 Backfat | ▼ 9.3% | ||
| Average Backfat | ▼ 9.2% | ||
| Fat in Semitendinosus Muscle | ▼ | ||
| Ractopamine | Carcass Fat Percentage | ▼ | |
| Subjective Marbling Scores | ▼ 0.49 units |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the results. Below are summaries of the experimental protocols.
This compound Study Protocol (Based on Jones et al., 1985)
-
Animals: 240 finishing pigs.
-
Initial Body Weight: 64.5 kg.
-
Final Body Weight: 103.7 kg.
-
Treatments: Diets containing 0, 0.25, 0.5, and 1.0 ppm of this compound.
-
Duration: 7-week feeding trial.
-
Measurements: Growth rate, feed efficiency, and carcass composition (backfat thickness, loin eye area, and weights of specific muscles).
Ractopamine Study Protocol (General Representation)
-
Animals: Crossbred finishing pigs.
-
Initial Body Weight: Approximately 70-93 kg.
-
Treatments: Basal diet (control) vs. basal diet supplemented with Ractopamine (typically 5 to 20 ppm).
-
Duration: Typically the last 21 to 35 days before slaughter.
-
Measurements: Growth performance (average daily gain, feed efficiency), carcass characteristics (hot carcass weight, lean meat percentage, longissimus muscle area), and meat quality parameters.
Visualizing the Mechanisms and Workflows
To better understand the biological processes and experimental designs, the following diagrams are provided.
Caption: Signaling pathway of β-adrenergic agonists in muscle and fat cells.
Caption: Generalized experimental workflow for evaluating β-agonists in pigs.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Ractopamine, a Livestock Feed Additive, Is a Full Agonist at Trace Amine–Associated Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ractopamine - Wikipedia [en.wikipedia.org]
- 5. Effect of the beta-adrenergic agonist this compound (CL 263,780) on the growth and carcass characteristics of finishing swine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of HPLC results for Cimaterol analysis with gas chromatography-mass spectrometry (GC-MS).
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic β-agonists like Cimaterol is critical for regulatory compliance, food safety, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
The validation of analytical methods is paramount to ensure the reliability and accuracy of results. This involves a rigorous evaluation of several performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. While both HPLC and GC-MS are capable of analyzing this compound, they operate on different principles and present distinct advantages and challenges.
Methodological Comparison: HPLC vs. GC-MS
High-Performance Liquid Chromatography, particularly when coupled with a mass spectrometry detector (LC-MS), is a widely used technique for the analysis of β-agonists in various matrices.[1] It is well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound without the need for chemical modification.
Gas Chromatography-Mass Spectrometry, on the other hand, is renowned for its high separation efficiency and definitive identification capabilities. However, for polar compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis.[2][3][4] This additional step can add complexity to the sample preparation workflow.
Experimental Workflows and Method Validation
The validation of an analytical method follows a structured workflow to ensure its suitability for its intended purpose. This process involves several key stages, from initial sample preparation to the final comparison of performance data.
The selection between HPLC and GC-MS for this compound analysis often depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
Quantitative Performance Comparison
The following table summarizes the quantitative performance data for HPLC and GC-MS analysis of this compound and the structurally similar β-agonist, Clenbuterol. It is important to note that direct comparative studies for this compound are limited, and the GC-MS data presented here is for Clenbuterol, which serves as a relevant proxy due to its similar chemical properties and analytical challenges.
| Validation Parameter | HPLC (for this compound) | GC-MS (for Clenbuterol) |
| Limit of Detection (LOD) | 0.25 µg/kg (in liver tissue)[5] | 2 ng/mL (SIM mode), 0.03 ng/mL (MS/MS mode) |
| Limit of Quantification (LOQ) | Data not readily available | 0.7 ng/µL (in urine) |
| Linearity (Correlation Coefficient) | Data not readily available | 0.997 to 1.000 |
| Recovery | 55-60% (in liver tissue) | 86-112% |
| Precision (RSD%) | Data not readily available | < 15% |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed experimental protocols for the analysis of this compound and related compounds using HPLC and GC-MS.
HPLC Method for this compound Analysis
This protocol is a representative method for the determination of this compound in animal tissues.
-
Sample Preparation:
-
Homogenize 5 grams of tissue (e.g., liver) with an appropriate extraction solvent.
-
Perform a liquid-liquid extraction followed by a solid-phase extraction (SPE) for sample clean-up. A C18 cartridge is commonly used for this purpose.
-
Elute the analyte from the SPE cartridge with a suitable solvent, evaporate to dryness, and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a specific wavelength or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS) is preferred.
-
GC-MS Method for β-Agonist (Clenbuterol) Analysis
This protocol outlines a general procedure for the analysis of Clenbuterol, which can be adapted for this compound.
-
Sample Preparation and Derivatization:
-
Extract the analyte from the biological matrix (e.g., urine, tissue) using liquid-liquid or solid-phase extraction.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Derivatization: This is a critical step. A common derivatizing agent is N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 60-70 °C) for a specific duration (e.g., 30 minutes) to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Conditions:
-
GC Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Injector: Splitless injection is often employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
MS Detector: The mass spectrometer is operated in either selected ion monitoring (SIM) mode for targeted quantification or full scan mode for identification. For higher sensitivity and specificity, tandem mass spectrometry (MS/MS) is the preferred technique.
-
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between the two depends on the specific analytical requirements, available resources, and the nature of the sample matrix.
-
HPLC is often favored for its simpler sample preparation, as it does not require a derivatization step. This makes it a more straightforward choice for routine analysis, especially when dealing with a large number of samples.
-
GC-MS offers superior separation efficiency and provides definitive structural information, making it an excellent confirmatory technique. When coupled with tandem mass spectrometry, it can achieve very low limits of detection. However, the necessity of derivatization for polar analytes like this compound adds a layer of complexity to the analytical workflow.
For comprehensive method validation and to ensure the highest degree of confidence in the analytical results, a cross-validation approach, where samples are analyzed by both techniques, is highly recommended. This allows for a thorough comparison of the methods and provides robust, legally defensible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization procedures for the detection of beta(2)-agonists by gas chromatographic/mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and clenbuterol residue analysis by HPLC-HPTLC in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the cross-reactivity of Cimaterol antibodies with other beta-adrenergic agonists.
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of beta-adrenergic agonist detection, ensuring that an antibody selectively binds to its target, such as Cimaterol, without erroneously reacting with structurally similar compounds, is critical for accurate quantification and reliable experimental outcomes. This guide provides an objective comparison of the cross-reactivity of this compound antibodies with other beta-adrenergic agonists, supported by experimental data and detailed methodologies.
This publication delves into the cross-reactivity profiles of various this compound antibodies, presenting a comparative analysis of their performance. The data herein is crucial for selecting the appropriate antibody for specific research needs, minimizing the risk of false-positive results and ensuring the integrity of experimental data.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its designated target. In the context of immunoassays for this compound, cross-reactivity with other beta-adrenergic agonists such as Clenbuterol, Salbutamol, and Ractopamine is a significant concern due to their structural similarities. The following table summarizes the reported cross-reactivity percentages of different this compound antibodies.
| Antibody/ELISA Kit | Clenbuterol | Salbutamol | Ractopamine | Other Beta-Adrenergic Agonists | Source |
| Monoclonal Antibody 2H8 | No cross-reactivity | No cross-reactivity | No cross-reactivity | Not specified | Scientific Study |
| Gentaur this compound ELISA Kit (E4771) | 100% | <1% | <1% | Arubendol (<1%), Mabuterol (<1%), Brombuterol (<1%) | Product Datasheet[1] |
| Assay Genie this compound ELISA Kit (FSES0021) | 40% | 8% | Not specified | Terbutaline (4%), Brombuterol (50%), Tulobuterol (15%), Clorprenaline (5%) | Product Datasheet[2] |
The data reveals significant variability in the cross-reactivity profiles of commercially available antibodies and those developed in a research setting. The monoclonal antibody 2H8 demonstrates high specificity with no reported cross-reactivity, making it an ideal candidate for highly selective assays. In contrast, the Gentaur ELISA kit exhibits a high degree of cross-reactivity with Clenbuterol, suggesting it may be suitable for broader screening of this class of compounds but not for specific quantification of this compound in the presence of Clenbuterol. The Assay Genie kit presents a more varied profile with moderate cross-reactivity to Clenbuterol and Brombuterol, and lower levels to others.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). This method quantifies the ability of other beta-adrenergic agonists to compete with this compound for binding to the anti-Cimaterol antibody.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the general steps involved in a competitive ELISA to determine the cross-reactivity of a this compound antibody.
Materials:
-
Microtiter plate pre-coated with a this compound-protein conjugate
-
This compound standard solutions of known concentrations
-
Solutions of other beta-adrenergic agonists (e.g., Clenbuterol, Salbutamol, Ractopamine) of known concentrations
-
Anti-Cimaterol primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with Tween 20)
-
Plate reader
Procedure:
-
Standard and Competitor Preparation: Prepare a series of dilutions for the this compound standard and each of the other beta-adrenergic agonists to be tested.
-
Competition Step: Add a fixed amount of the anti-Cimaterol primary antibody to the wells of the microtiter plate, followed by the addition of either the this compound standard or one of the competitor beta-adrenergic agonists. Incubate to allow for competitive binding to the antibody.
-
Washing: Wash the plate with wash buffer to remove any unbound antibodies and antigens.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. This antibody will bind to the primary antibody that is now bound to the this compound conjugate on the plate. Incubate the plate.
-
Washing: Repeat the washing step to remove any unbound secondary antibody.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the secondary antibody will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to halt the color development.
-
Data Acquisition: Measure the absorbance of each well using a plate reader at the appropriate wavelength.
-
Data Analysis: The concentration of the competitor that causes a 50% reduction in the signal (IC50) is determined. The cross-reactivity is then calculated using the following formula: Cross-reactivity (%) = (IC50 of this compound / IC50 of competitor) x 100
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
The diagram above illustrates the competitive binding process in an ELISA for determining cross-reactivity. Free this compound or other beta-agonists in the sample compete with the this compound coated on the plate for binding to the primary antibody. A lower signal indicates higher concentrations of the competing molecule in the sample.
This diagram outlines the general signaling cascade initiated by the binding of a beta-adrenergic agonist to its receptor. This process ultimately leads to a physiological response within the cell. The structural similarity between different beta-agonists allows them to bind to the same receptor, which is the basis for their potential cross-reactivity in immunoassays.
References
A comparative study of Cimaterol's repartitioning effects across different livestock species.
A comprehensive examination of the beta-adrenergic agonist Cimaterol reveals significant species-specific variations in its effects on growth performance, carcass composition, and muscle metabolism in livestock. This guide provides a comparative analysis of its impact on swine, poultry, and ruminants, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
This compound, a beta-adrenergic agonist, acts as a repartitioning agent, redirecting nutrients from fat deposition towards muscle protein accretion. This results in leaner carcasses with increased muscle mass, a desirable trait in meat production. However, the magnitude and nature of these effects are not uniform across different livestock species. Understanding these differences is crucial for optimizing its application and for the development of future growth-promoting agents.
Comparative Efficacy of this compound Across Species
This compound administration generally leads to improved feed efficiency, increased muscle mass, and decreased fat deposition in swine, poultry, and ruminants. However, the extent of these changes varies, as summarized in the following tables.
Growth Performance
| Species | Dosage | Duration | Average Daily Gain (ADG) | Feed Efficiency (Gain:Feed) | Reference |
| Swine | 0.25, 0.5, 1.0 ppm | 7 weeks | No significant alteration | Improved | [1][2][3] |
| Lambs | 10 ppm | 8 weeks | Improved by 29% | Improved by 14% | [4] |
| Broiler Chickens | 1 ppm | 38 and 56 days | No significant alteration | Not specified | [5] |
| Bulls | 4 ppm | 225 days | Improved in the first half, decreased in the second half | Improved in the first half, decreased in the second half |
Carcass Composition
| Species | Dosage | Key Findings | Reference |
| Swine | 0.25, 0.5, 1.0 ppm | Reduced backfat (9.2-13.2%), increased loin eye area (10.9%), increased specific muscle weights (8.9-11.8%). | |
| Lambs | 10 ppm | Increased longissimus muscle area (38%), improved yield grade. | |
| Broiler Chickens | 1 ppm | Increased whole body protein, decreased whole body fat, increased breast and leg muscle weights. | |
| Bulls | 4 ppm | Increased dressing percentage and conformation score, more meat and less fat. |
Muscle Characteristics
| Species | Dosage | Key Findings on Muscle Fibers and Metabolism | Reference |
| Swine | Not specified | Not specified in the provided results. | |
| Lambs | 10 ppm | 50% increase in cross-sectional area of type II muscle fibers with no change in type I fibers. | |
| Broiler Chickens | 1 ppm | Increased myofibrillar protein and myosin heavy chain. Reduced protein degradation rates. | |
| Ruminants (general) | Not specified | Increased longissimus muscle cross-sectional area (11-39%). |
Mechanism of Action: The Beta-Adrenergic Signaling Pathway
This compound exerts its effects by binding to beta-adrenergic receptors on the surface of muscle and fat cells. This interaction triggers a cascade of intracellular events, ultimately leading to increased protein synthesis and decreased protein degradation in muscle, and increased lipolysis (fat breakdown) in adipose tissue.
Caption: Signaling pathway of this compound in livestock muscle and fat cells.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. The following sections outline the typical protocols employed in studies investigating the effects of this compound.
Swine Growth and Carcass Evaluation
-
Animals and Housing: Finishing swine (e.g., weighing 64.5 to 103.7 kg) are housed in individual or group pens in a temperature-controlled environment. A randomized complete block design is often used to minimize the effects of initial body weight and location.
-
Diet and Treatment: A standard corn-soybean meal-based diet is provided. This compound is incorporated into the feed at varying concentrations (e.g., 0, 0.25, 0.5, and 1.0 ppm). Feed and water are available ad libitum.
-
Data Collection:
-
Growth Performance: Body weight and feed consumption are recorded weekly to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed efficiency (G:F).
-
Carcass Measurements: After the feeding trial, pigs are slaughtered. Carcass measurements include backfat thickness at various locations (e.g., 10th rib), loin eye area, and weights of specific muscles like the semitendinosus and biceps femoris.
-
-
Statistical Analysis: Data are analyzed using analysis of variance (ANOVA) appropriate for the experimental design.
Poultry Muscle Protein Turnover and Composition Analysis
-
Animals and Housing: Broiler chickens (e.g., 21-day-old) are housed in floor pens or battery cages.
-
Diet and Treatment: A standard commercial broiler diet is used. This compound is added to the diet at a specific concentration (e.g., 1 ppm).
-
Experimental Workflow:
Caption: Experimental workflow for studying this compound's effects in broiler chickens.
-
Muscle Protein Turnover:
-
Fractional Synthesis Rate (FSR): This is often measured by a flooding dose of a labeled amino acid (e.g., L-[4-³H]phenylalanine) to determine the rate of protein synthesis in specific muscles like the pectoralis major (breast muscle) and gastrocnemius (leg muscle).
-
Fractional Accretion Rate (FAR): Calculated from the change in muscle protein mass over time.
-
Fractional Degradation Rate (FDR): Calculated as the difference between FSR and FAR (FDR = FSR - FAR).
-
-
Carcass and Muscle Composition: Whole-body and specific muscle samples are analyzed for protein, fat, and moisture content.
-
Meat Tenderness: Shear force values of cooked meat samples are determined using a Warner-Bratzler shear force device.
Ruminant Growth and Muscle Fiber Analysis
-
Animals and Housing: Lambs or steers are typically used. They are housed in individual pens to allow for accurate feed intake measurement.
-
Diet and Treatment: A high-concentrate diet is fed, with this compound added at a specified level (e.g., 10 ppm for lambs).
-
Data Collection:
-
Growth and Carcass: Similar to swine, ADG, feed efficiency, and standard carcass characteristics (e.g., dressing percentage, longissimus muscle area) are measured.
-
Muscle Fiber Analysis: Samples from specific muscles (e.g., longissimus dorsi, semitendinosus) are collected at slaughter. Cross-sectional area and the proportion of different muscle fiber types (e.g., Type I and Type II) are determined using histochemical staining techniques.
-
Conclusion
This compound consistently demonstrates its efficacy as a repartitioning agent across swine, poultry, and ruminants, leading to leaner carcasses. However, the specific responses in growth rate, the degree of muscle hypertrophy, and the impact on different muscle fiber types show considerable variation among species. These differences are likely attributable to species-specific metabolic and physiological characteristics, including variations in beta-adrenergic receptor density and signaling efficiency. For researchers and professionals in drug development, a thorough understanding of these comparative effects is essential for the targeted and effective application of such compounds in livestock production and for guiding the discovery of next-generation repartitioning agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the beta-adrenergic agonist this compound (CL 263,780) on the growth and carcass characteristics of finishing swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the repartitioning agent this compound on growth, carcass and skeletal muscle characteristics in lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
Efficacy of Cimaterol in comparison to other beta-2 adrenergic agonists for lean meat production.
A deep dive into the efficacy of cimaterol versus other beta-2 adrenergic agonists reveals its potent capabilities in enhancing lean meat yield. This guide provides a comprehensive comparison, supported by experimental data, for researchers and drug development professionals in the livestock industry.
This compound, a beta-2 adrenergic agonist, has demonstrated significant efficacy in promoting lean muscle mass and reducing fat deposition in livestock. Its mechanism of action, shared with other beta-agonists, involves stimulating beta-2 adrenergic receptors in muscle and fat tissues. This stimulation initiates a signaling cascade that ultimately leads to increased protein synthesis and decreased protein degradation in muscle, while simultaneously promoting lipolysis (the breakdown of fat) in adipose tissue.
Performance in Livestock
Studies across various species, including swine, lambs, and cattle, have consistently shown the positive effects of this compound on carcass composition. When compared to other beta-agonists like ractopamine and zilpaterol, this compound exhibits a strong repartitioning effect, effectively shifting nutrient utilization from fat storage to muscle development.
Comparative Efficacy Data
The following tables summarize key performance indicators from various studies, offering a quantitative comparison of this compound and other beta-2 adrenergic agonists.
Table 1: Effects of this compound on Swine Carcass Characteristics
| Treatment Group | Dosage (ppm) | Fat Thickness Reduction (%) | Loin Eye Area Increase (%) | Feed Efficiency Improvement (%) |
| Control | 0 | - | - | - |
| This compound | 0.25 | 9.2 | 10.9 | Not specified |
| This compound | 0.50 | 9.3 | Not specified | Improved |
| This compound | 1.0 | 13.2 | Not specified | Improved |
Source: Jones et al., 1985[1][2]
Table 2: Effects of this compound on Lamb Muscle Growth
| Treatment Group | Dosage (ppm) | Biceps Femoris Weight Increase (%) | Semimembranosus Weight Increase (%) | Semitendinosus Weight Increase (%) |
| Control | 0 | - | - | - |
| This compound | 10 | 32.8 (at 7 wk) | 27.1 (at 7 wk) | 31.5 (at 7 wk) |
| This compound | 10 | 22.0 (at 12 wk) | 24.0 (at 12 wk) | 24.0 (at 12 wk) |
Source: Beermann et al., 1987[3]
Table 3: Comparative Effects of Beta-Agonists in Cattle
| Compound | Primary Receptor(s) | Key Effects on Carcass |
| This compound | β2 | Increased lean muscle, decreased fat |
| Clenbuterol | β2 | Increased protein content, decreased fat content[4] |
| Ractopamine | β1, β2 | Increased weight gain, feed efficiency, and carcass leanness[5] |
| Zilpaterol | β1, β2 | Increased weight gain, feed efficiency, and carcass leanness |
| Lubabegron | β3 agonist, β1/β2 antagonist | Reduced ammonia emissions, potential for increased skeletal muscle hypertrophy |
Experimental Protocols
To ensure the validity and reproducibility of these findings, it is crucial to understand the methodologies employed in these studies. A generalized experimental protocol for evaluating the efficacy of beta-agonists in livestock is outlined below.
General Experimental Workflow
A typical study involves assigning animals to different treatment groups, including a control group receiving a basal diet and experimental groups receiving the same diet supplemented with varying concentrations of the beta-agonist. The feeding trial is conducted for a specified period, during which key performance indicators are monitored.
Signaling Pathways of Beta-2 Adrenergic Agonists
The anabolic and lipolytic effects of this compound and other beta-2 adrenergic agonists are mediated by a well-defined signaling pathway within muscle and fat cells.
References
- 1. Effect of the beta-adrenergic agonist this compound (CL 263,780) on the growth and carcass characteristics of finishing swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. "More Lean, Less Fat With Clenbuterol" by Joan H. Eisemann, Gerald B. Huntington et al. [digitalcommons.unl.edu]
- 5. Comparison of beta-ligands used in cattle production: structures, safety, and biological effects - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of the lipolytic effects of Cimaterol and L-640,033.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, the quest for potent and selective lipolytic agents is of paramount importance. Among the class of β-adrenergic agonists, Cimaterol and L-640,033 have emerged as compounds of interest due to their potential to stimulate lipolysis, the process of breaking down stored triglycerides into free fatty acids and glycerol. This guide provides a comparative overview of the lipolytic effects of this compound and L-640,033, drawing from available experimental data. While direct head-to-head quantitative comparisons in published literature are limited, this guide synthesizes existing knowledge to facilitate an informed understanding of their mechanisms and potential applications.
Executive Summary
This compound is a well-documented β-adrenergic agonist that has been shown to stimulate lipolysis in various models.[1][2][3] L-640,033 is also recognized as a potent β-adrenergic agonist with a significant role in lipid metabolism.[4] Both compounds exert their effects by activating β-adrenergic receptors, leading to the stimulation of the intracellular signaling cascade that governs lipolysis. The primary focus of this guide is to delineate their mechanisms of action, present available data on their lipolytic efficacy, and provide detailed experimental protocols for assessing their effects.
Quantitative Data Comparison
A direct, side-by-side quantitative comparison of the lipolytic potency (e.g., EC50 values) and efficacy (e.g., maximal stimulation of glycerol/free fatty acid release) of this compound and L-640,033 from a single study is not available in the reviewed literature. However, to provide a comparative perspective, the following table summarizes the lipolytic activity of this compound from a study on porcine adipose tissue. Data for L-640,033 from a directly comparable study is not available.
| Compound | Species/Tissue | Parameter | Value | Reference |
| This compound | Porcine Adipose Tissue | Stimulation of Lipolysis | Yes | [1] |
Note: The lack of directly comparable quantitative data underscores a gap in the current research landscape and highlights the need for future studies to perform head-to-head comparisons of these two compounds.
Mechanism of Action: The β-Adrenergic Signaling Pathway
Both this compound and L-640,033 are β-adrenergic agonists and are thus expected to initiate lipolysis through the canonical β-adrenergic signaling pathway in adipocytes. This pathway is a critical regulator of energy homeostasis.
The binding of a β-adrenergic agonist to its receptor on the adipocyte cell membrane triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated Gs protein, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA). PKA then phosphorylates and activates key enzymes involved in lipolysis, most notably Hormone-Sensitive Lipase (HSL) and Perilipin. Phosphorylated Perilipin allows HSL to access the lipid droplet, where it catalyzes the hydrolysis of triglycerides to diacylglycerols and subsequently to monoacylglycerols. Finally, monoacylglycerol lipase (MGL) hydrolyzes monoacylglycerols to release glycerol and free fatty acids.
Experimental Protocols
To assess and compare the lipolytic effects of compounds like this compound and L-640,033, a standardized in vitro lipolysis assay using isolated adipocytes or adipose tissue explants is essential. The following is a detailed methodology for a typical lipolysis assay.
In Vitro Lipolysis Assay
1. Objective: To quantify the release of glycerol and free fatty acids (FFAs) from isolated adipocytes or adipose tissue explants in response to treatment with this compound and L-640,033.
2. Materials:
-
Adipose tissue (e.g., from rodents or other relevant species)
-
Collagenase (Type I or II)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with bovine serum albumin (BSA) and glucose
-
This compound and L-640,033 stock solutions
-
Isoproterenol (as a positive control)
-
Glycerol and Free Fatty Acid assay kits
-
96-well microplates
-
Spectrophotometer or fluorometer
3. Methodology:
-
Adipocyte Isolation:
-
Excise adipose tissue and mince it into small pieces in KRB buffer.
-
Digest the tissue with collagenase in a shaking water bath at 37°C for 30-60 minutes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the isolated adipocytes by centrifugation and resuspend them in fresh KRB buffer.
-
Determine adipocyte concentration and viability.
-
-
Lipolysis Assay:
-
Aliquot the adipocyte suspension into tubes or a 96-well plate.
-
Add varying concentrations of this compound, L-640,033, or isoproterenol to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate in a shaking water bath at 37°C for a defined period (e.g., 1-2 hours).
-
At the end of the incubation, centrifuge the plate to separate the adipocytes from the incubation medium.
-
Collect the infranatant (medium) for the quantification of glycerol and FFA release.
-
-
Quantification of Glycerol and Free Fatty Acids:
-
Use commercially available colorimetric or fluorometric assay kits to measure the concentration of glycerol and FFAs in the collected medium.
-
Follow the manufacturer's instructions for the assay kits.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentration of glycerol and FFAs based on a standard curve.
-
4. Data Analysis:
-
Express the results as nmol of glycerol or FFA released per million cells or per mg of lipid.
-
Plot dose-response curves for this compound and L-640,033 to determine their EC50 values.
-
Compare the maximal lipolytic response induced by each compound.
References
- 1. Effect of beta-adrenergic agonists on lipolysis and lipogenesis by porcine adipose tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a beta-adrenergic agonist, on lipid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on sheep adipose tissue lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipolytic effects of beta1, beta2 and beta3-adrenergic agonists in isolated human fat cells from omental and retroperitoneal adipose tissues. | Revista Española de Fisiología [revistas.unav.edu]
Cimaterol's Impact on Muscle Protein Synthesis: A Comparative Analysis of In Vivo and In Vitro Studies
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of existing research highlights the dual effects of the β-adrenergic agonist Cimaterol on muscle protein synthesis, demonstrating its anabolic potential in both living organisms (in vivo) and isolated cell cultures (in vitro). This comparison guide synthesizes key quantitative data, details common experimental methodologies, and illustrates the underlying molecular pathways, providing a critical resource for researchers in muscle physiology and drug development.
This compound, a compound known for its repartitioning effects, promotes muscle growth by enhancing the synthesis of new proteins. Understanding the nuances of its action in complex biological systems versus controlled cellular environments is crucial for the development of targeted therapies for muscle wasting conditions.
Quantitative Effects of this compound on Muscle Protein Synthesis
The anabolic effects of this compound have been quantified in various studies, revealing a consistent increase in muscle protein accretion and synthesis rates. The following tables summarize key findings from both in vivo and in vitro experiments.
In Vivo Data Summary
| Animal Model | Dosage/Administration | Duration | Key Findings | Reference |
| Steers | 0.5 µ g/min continuous infusion into the external iliac artery | 20 days | 9-11% greater protein content in semitendinosus and semimembranosus muscles of the treated hindlimb.[1] | [1] |
| 7 and 14 days | 50% and 80% increase in net uptake of total amino acids in the treated hindlimb, respectively.[1] | [1] | ||
| Sheep | 2.5 mg/day intravenous infusion | 15 days | Muscle protein fractional synthesis rate (FSR) markedly stimulated (1.45 vs. 3.01%/d).[2] | |
| 15 days | Increased RNA concentration, RNA:protein ratio, and protein:DNA ratio in muscle. |
In Vitro Data Summary
| Cell Model | This compound Concentration | Duration | Key Findings | Reference |
| Chicken Embryo Muscle Cells | 10⁻⁷ M | 7 days | 25.1% increase in myofibrillar protein fraction. | |
| 10⁻⁷ M | 7 days | 30.9% increase in myosin heavy chain quantity. | ||
| >10⁻⁸ M | 7 days | 10-12% increase in the incorporation rate of [³H]Leucine into myosin heavy chain. | ||
| High levels | 7 days | 10-15% inhibition of the apparent rate of protein degradation. |
Experimental Protocols
The following sections detail the methodologies commonly employed to assess the effects of this compound on muscle protein synthesis.
In Vivo Muscle Protein Synthesis Measurement: The Flooding Dose Technique
The flooding dose method is a widely used technique to measure the fractional rate of protein synthesis (FSR) in tissues.
-
Animal Preparation: The animal is fasted to ensure a post-absorptive state. For localized studies, catheters may be surgically implanted.
-
Tracer Administration: A large ("flooding") dose of a labeled amino acid, such as [³H]phenylalanine or [¹³C]leucine, is rapidly injected intravenously. This ensures that the specific activity of the amino acid in the precursor pool for protein synthesis rapidly equilibrates with the plasma specific activity.
-
Tissue Sampling: At a predetermined time point (typically 10-30 minutes after injection), a muscle biopsy is taken. Blood samples are also collected to determine the plasma amino acid specific activity.
-
Sample Analysis: The muscle tissue is homogenized, and proteins are precipitated. The incorporated radioactivity in the protein pellet and the specific activity of the free amino acid in the tissue supernatant and plasma are measured.
-
FSR Calculation: The FSR is calculated as the rate of incorporation of the labeled amino acid into muscle protein relative to the specific activity of the precursor pool.
In Vitro Muscle Protein Synthesis Assay: Radiolabeled Amino Acid Incorporation
This method measures the rate of new protein synthesis in cultured muscle cells.
-
Cell Culture and Differentiation: Myoblast cell lines, such as C2C12, are cultured in a growth medium until they reach confluence. The medium is then switched to a differentiation medium to induce the formation of myotubes.
-
This compound Treatment: Differentiated myotubes are treated with varying concentrations of this compound for a specified duration.
-
Radiolabeling: A radiolabeled amino acid, such as [³H]leucine or [³⁵S]methionine, is added to the culture medium for a short period (e.g., 1-4 hours).
-
Cell Lysis and Protein Precipitation: The cells are washed and then lysed. Proteins are precipitated using an acid, such as trichloroacetic acid (TCA).
-
Quantification: The amount of radioactivity incorporated into the precipitated protein is measured using a scintillation counter. The total protein content of the sample is also determined to normalize the data. The results are expressed as counts per minute (CPM) per microgram of protein.
Signaling Pathways and Experimental Workflow
The anabolic effects of this compound are mediated by specific intracellular signaling cascades. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: this compound Signaling Pathway in Muscle Cells.
Caption: Experimental Workflow for Comparing this compound Effects.
Discussion
The compiled data consistently demonstrates that this compound stimulates muscle protein synthesis both in vivo and in vitro. In vivo studies in large animal models show significant increases in muscle mass and protein accretion over time, highlighting the systemic and long-term anabolic effects of the compound. The increased uptake of amino acids by muscle tissue is a key indicator of this anabolic drive.
In vitro studies, while conducted in a more simplified system, provide crucial mechanistic insights. The direct application of this compound to muscle cells confirms that its effects are not solely dependent on systemic factors like hormones or nerves. The observed increases in specific muscle proteins, such as myosin heavy chain, and the overall rate of amino acid incorporation into new proteins, corroborate the findings from whole-animal studies. Furthermore, in vitro models allow for the investigation of the underlying signaling pathways, with evidence pointing towards the activation of the β-adrenergic receptor leading to the modulation of key anabolic regulators like the mTORC1 pathway.
It is important to note that while both in vivo and in vitro models show a positive effect of this compound on muscle protein synthesis, the magnitude and dynamics of the response can differ. In vivo responses are influenced by a complex interplay of physiological factors, including blood flow, nutrient availability, and hormonal status, which are not fully replicated in cell culture. Conversely, in vitro studies offer a more controlled environment to dissect the direct cellular and molecular mechanisms of action.
Conclusion
This compound effectively enhances muscle protein synthesis in both whole organisms and isolated muscle cells. The convergence of findings from in vivo and in vitro research provides strong evidence for its direct anabolic action on skeletal muscle. This comparative guide serves as a valuable resource for researchers aiming to further elucidate the mechanisms of β-adrenergic agonists and to develop novel therapeutic strategies for muscle-related disorders. Future research should focus on directly comparing the phosphorylation status of key signaling proteins in both models to further bridge the translational gap.
References
- 1. The beta-agonist this compound directly enhances chronic protein accretion in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of acute and chronic administration of the β-agonist, this compound, on protein synthesis in ovine skin and muscle | British Journal of Nutrition | Cambridge Core [cambridge.org]
Differential Responses to Cimaterol in Genetically Selected vs. Unselected Lines of Mice: A Comparative Guide
This guide provides a comparative analysis of the differential responses to the β-adrenergic agonist, Cimaterol, in a genetically selected mouse line with rapid postweaning gain (M16) versus an unselected control line (ICR). The data presented is based on published experimental findings and is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative data from a study comparing the effects of this compound on M16 and ICR mouse lines.
Table 1: Effect of this compound on Mortality and Growth Performance
| Parameter | Mouse Line | 0 ppm this compound | 50 ppm this compound | 200 ppm this compound |
| Mortality Rate (%) | M16 | 0.0 | 12.5 | 12.5 |
| ICR | 0.0 | 1.3 | 1.3 | |
| Growth Rate ( g/day ) | M16 | > ICR | > ICR | > ICR |
| Feed Intake | M16 | > ICR | > ICR | > ICR |
| Feed Efficiency | M16 | > ICR | > ICR | > ICR |
Note: A line × this compound level interaction (P<.01) was observed for growth rate, feed intake, and feed efficiency, although the ranking between the lines did not change.
Table 2: Effect of this compound on Epididymal Fat and Blood Metabolites
| Parameter | Mouse Line | 0 ppm this compound | 50 ppm this compound | 200 ppm this compound |
| Epididymal Fat (% of empty body weight) | M16 | > ICR | > ICR | No Difference |
| Blood Glucose | M16 | Higher (5%) | - | - |
| Nonesterified Fatty Acids | M16 | Higher (4%) | - | - |
| Lactate (7 wk) | M16 | Higher (9%) | - | - |
| Lactate (10 wk) | ICR | Higher (13%) | - | - |
Note: Epididymal fat percentage decreased at a faster rate in M16 mice as the this compound level increased.[1]
Experimental Protocols
The following is a representative experimental protocol based on the available literature for studying the effects of this compound in mice.
1. Animal Models and Housing:
-
Animals: Male mice from a line selected for rapid 3- to 6-week postweaning gain (M16) and a control line (ICR) are used.
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle. They have ad libitum access to water and a standard chow diet.
2. This compound Administration:
-
Dietary Admixture: this compound is mixed into the powdered stock diet at concentrations of 0 ppm (control), 50 ppm, and 200 ppm.
-
Duration: The experimental diets are fed to the mice from 4 to 7 weeks of age or 4 to 10 weeks of age.
3. Data Collection and Analysis:
-
Mortality: Monitored and recorded daily.
-
Growth Performance: Body weight and feed intake are measured regularly to calculate growth rate and feed efficiency.
-
Body Composition: At the end of the experimental period, mice are euthanized, and the epididymal fat pads are dissected and weighed to determine the percentage of empty body weight.
-
Blood Metabolites: Blood samples are collected for the analysis of glucose, nonesterified fatty acids, lactate, and blood urea nitrogen concentrations.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as analysis of variance, to determine the main effects of mouse line and this compound level, as well as their interaction.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway leading to muscle hypertrophy.
Experimental Workflow
Caption: Experimental workflow for this compound study in mice.
Discussion
The differential response to this compound between the M16 and ICR mouse lines highlights the influence of genetic selection on drug efficacy and safety. The M16 line, selected for rapid growth, exhibited a more pronounced response to this compound in terms of fat reduction but also experienced significantly higher mortality rates.[1] This suggests that the genetic background favoring rapid growth may also confer a greater sensitivity to the toxic effects of β-adrenergic agonists.
The anabolic effects of this compound are primarily mediated through the β2-adrenergic receptor signaling pathway.[2][3] Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then influence gene expression and activate other signaling cascades, such as the Akt/mTOR pathway, to promote protein synthesis and inhibit protein degradation, ultimately leading to muscle hypertrophy.[2] The observed differences between the M16 and ICR lines could be due to genetic variations in the components of this signaling pathway, such as receptor density or downstream signaling efficiency.
These findings have important implications for the development of β-adrenergic agonists for therapeutic or agricultural applications. They underscore the necessity of considering genetic background when evaluating the potential benefits and risks of such compounds. Further research is warranted to elucidate the specific genetic factors responsible for the differential responses to this compound.
References
- 1. Effects of this compound, a beta-adrenergic agonist, on energy metabolism in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscle Plasticity and β2-Adrenergic Receptors: Adaptive Responses of β2-Adrenergic Receptor Expression to Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticatabolic effect of the beta 2-agonist this compound in vivo in tumor-bearing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of HPLC versus HPTLC for the confirmation of Cimaterol residues.
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of veterinary drug residues like Cimaterol are paramount for ensuring food safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) has long been a gold-standard for such analyses, but High-Performance Thin-Layer Chromatography (HPTLC) presents a compelling alternative. This guide provides an objective comparison of the two techniques for the confirmation of this compound residues, supported by available experimental data.
This compound, a beta-agonist used illicitly as a growth promoter in livestock, requires sensitive and reliable analytical methods for its detection in tissue samples. While both HPLC and HPTLC are capable of identifying and quantifying this compound, they differ in their workflow, throughput, and certain performance characteristics.
Performance Characteristics: A Quantitative Comparison
A study by Degroodt et al. (1991) provides a direct comparison of HPLC and HPTLC for the analysis of this compound residues in liver tissue. The findings from this study, supplemented with typical performance data for each technique, are summarized below.
| Performance Parameter | HPLC | HPTLC |
| Limit of Detection (LOD) | 0.25 µg/kg[1] | Stated to be at the same level of sensitivity as HPLC[1] |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically higher than LOD | Not explicitly stated, but typically higher than LOD |
| Recovery | 55% to 60%[1] | Not explicitly stated |
| Linearity (r²) | Typically >0.99 | Typically >0.98 |
| Precision (%RSD) | Typically <15% | Typically <20% |
| Analysis Time per Sample | Longer (sequential) | Shorter (parallel) |
| Solvent Consumption | Higher | Lower |
| Sample Throughput | Lower | Higher |
Experimental Workflow for this compound Residue Analysis
The general workflow for the analysis of this compound residues in tissue samples involves sample preparation followed by chromatographic analysis. The key steps are outlined in the diagram below, highlighting the distinct pathways for HPLC and HPTLC analysis.
Detailed Experimental Protocols
The following protocols are based on the methodology described by Degroodt et al. (1991) for the analysis of this compound in liver, supplemented with common practices for each technique.
Sample Preparation
-
Homogenization: A representative 10 g portion of the liver sample is homogenized.
-
Extraction: The homogenized sample is extracted with acetonitrile.
-
Cleanup: The extract is cleaned up using a C18 solid-phase extraction (SPE) cartridge.[1]
-
Elution: this compound is eluted from the SPE cartridge with methanol.[1]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.
HPLC Method
-
Chromatographic Column: A reversed-phase C18 column is typically used. The Degroodt et al. study utilized an RP-Select B (5 µm) column.
-
Mobile Phase: The specific mobile phase composition was not detailed in the reference study, but a typical mobile phase for beta-agonist analysis would consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Detection: The study employed a post-column reaction procedure for detection. Ultraviolet (UV) or mass spectrometry (MS/MS) detectors are also commonly used for the analysis of this compound.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a this compound standard.
HPTLC Method
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.
-
Sample Application: The reconstituted sample extracts and this compound standards are applied to the HPTLC plate as bands using an automated applicator.
-
Mobile Phase (Developing Solvent): A mixture of organic solvents is used to develop the chromatogram. The specific composition would need to be optimized for the separation of this compound from matrix components.
-
Detection and Quantification: After development, the plate is dried, and the separated bands are visualized under UV light. Quantification is performed by scanning the plate with a densitometer at the wavelength of maximum absorbance for this compound. The peak areas of the sample bands are compared to the calibration curve generated from the standard bands.
Conclusion
Both HPLC and HPTLC are viable techniques for the confirmation of this compound residues in tissue samples. The choice between the two often depends on the specific needs of the laboratory.
-
HPLC is a well-established, highly sensitive, and robust technique that is often preferred for regulatory and confirmatory purposes where lower limits of detection are critical. However, it is a sequential technique, which can result in lower sample throughput.
-
HPTLC , on the other hand, offers the significant advantage of high sample throughput due to the parallel separation of multiple samples on a single plate. It is also generally associated with lower solvent consumption per sample. The finding that HPTLC can achieve a similar level of sensitivity to HPLC for this compound detection makes it a strong candidate for screening large numbers of samples efficiently.
Ultimately, the selection of the most appropriate technique requires a careful evaluation of the laboratory's requirements for sensitivity, sample throughput, and operational costs. For high-volume screening, HPTLC presents a cost-effective and efficient option, while HPLC remains a benchmark for high-sensitivity confirmation.
References
Safety Operating Guide
Essential Protocols for the Safe Disposal of Cimaterol
The proper disposal of cimaterol, a β-adrenergic agonist, is critical for ensuring laboratory safety and environmental protection. As a compound classified with specific health hazards, adherence to established disposal procedures is mandatory for research scientists and drug development professionals. This guide provides a comprehensive, step-by-step approach to managing this compound waste, from initial handling to final disposal.
This compound Hazard Profile
This compound is recognized as a hazardous substance, and its handling and disposal require appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several key hazards associated with this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1] |
This data is compiled from available Safety Data Sheets (SDS) and chemical safety databases.
Step-by-Step Disposal Procedure for this compound Waste
The following protocol outlines the necessary steps for the safe disposal of this compound and this compound-contaminated materials in a laboratory setting. This procedure is based on general guidelines for hazardous chemical waste management.
Waste Identification and Segregation
-
Designate as Hazardous Waste : As soon as this compound or any material contaminated with it is no longer needed, it must be classified as hazardous waste.
-
Segregate Waste Streams : Keep this compound waste separate from other waste types, such as non-hazardous trash, biological waste, or radioactive waste. Crucially, do not mix this compound waste with other incompatible chemical wastes to prevent dangerous reactions.
Preparing Waste for Collection
-
Solid Waste :
-
Collect pure this compound powder, contaminated personal protective equipment (PPE) like gloves and lab coats, and other solid materials (e.g., weighing papers, contaminated labware) in a designated, robust, and sealable container.
-
The container must be compatible with the chemical properties of this compound.
-
-
Liquid Waste :
-
Aqueous solutions containing this compound should be collected in a dedicated, leak-proof container.
-
Under no circumstances should this compound solutions be disposed of down the sanitary sewer.
-
-
"Empty" Containers :
-
Containers that once held pure this compound are considered hazardous waste.
-
These containers must be triple-rinsed with a suitable solvent capable of removing the chemical residue.
-
The rinsate from this process must be collected and treated as hazardous liquid waste. After proper rinsing, the container may be disposed of as regular waste, though institutional policies may vary.
-
-
Sharps :
-
Any sharps, such as needles or broken glassware, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.
-
Labeling and Storage
-
Clear and Accurate Labeling : All this compound waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound Waste" (avoiding abbreviations).
-
The specific contents and their approximate concentrations.
-
The date when the waste was first added to the container.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant and sensitizer).
-
-
Safe Storage : Store sealed waste containers in a designated, secure area away from general laboratory traffic. This storage area should be well-ventilated and provide secondary containment to mitigate spills.
Professional Disposal
-
Arrange for Collection : Disposal of hazardous chemical waste must be handled by a licensed and certified waste disposal service. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Follow Institutional Protocols : Adhere strictly to your organization's specific procedures for hazardous waste management and disposal.
Experimental Protocols and Workflows
While specific experimental protocols involving this compound will vary, the disposal workflow remains consistent. The following diagram illustrates the logical steps and decision points for handling this compound waste.
Caption: Workflow for proper this compound waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
